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Core Science & Biosynthesis

Foundational

The Physicochemical Landscape and Application Workflows of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides and recombinant proteins represents a paradigm shift in both drug discovery and mechanistic enzymology. Among these, (R)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides and recombinant proteins represents a paradigm shift in both drug discovery and mechanistic enzymology. Among these, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride —commonly designated as D-β-fluorovaline HCl —stands out as a uniquely powerful bioisostere. By substituting a single hydrogen atom with fluorine at the β-carbon of D-valine, we engineer a molecule that maintains the gross steric topology of its parent while radically altering its electronic distribution and chemical reactivity. This guide dissects the physicochemical causality behind its behavior and provides validated protocols for its use as an enzymatic probe and a building block in synthetic biology.

Molecular Architecture & Physicochemical Profile

The utility of D-β-fluorovaline HCl stems directly from the distinct properties of the carbon-fluorine (C-F) bond. Fluorine is highly electronegative, possesses low polarizability, and has a van der Waals radius (1.47 Å) that sits precisely between hydrogen (1.20 Å) and oxygen (1.52 Å).

Quantitative Physicochemical Summary
PropertyValue / DescriptionCausality & Impact
Chemical Formula C₅H₁₀FNO₂ • HClThe hydrochloride salt ensures high aqueous solubility and stability against ambient oxidation.
Molecular Weight 171.60 g/mol (Salt)A mass shift of +18 Da relative to canonical valine allows for straightforward LC-MS tracking.
Appearance White crystalline powderHighly stable solid state; requires desiccation to prevent hygroscopic degradation.
pKa (Carboxyl) ~1.9 (estimated)The strong inductive (-I) effect of the β-fluorine withdraws electron density, increasing the acidity compared to canonical valine (pKa 2.32).
pKa (Amine) ~8.5 (estimated)The same -I effect reduces the basicity/nucleophilicity of the α-amine (canonical valine pKa 9.62), necessitating specialized coupling conditions during SPPS.
Hydrophobicity Polar HydrophobicThe C-F bond introduces a strong local dipole while maintaining overall lipophilicity, enhancing membrane permeability and metabolic stability (1)[1].

Mechanistic Causality: The "Fluorine Effect" in Biological Systems

Why do researchers actively choose to incorporate this specific halogenated analog? The decision is rooted in two primary mechanistic advantages:

  • Steric Camouflage & Translational Plasticity : Because the fluoromethyl group is sterically similar to a methyl group, the translational machinery of cells often fails to distinguish between them. Valyl-tRNA synthetase (ValRS) exhibits remarkable plasticity, efficiently charging 3-fluoro-valine onto tRNA^Val. This allows for the high-yield ribosomal translation of heavily fluorinated, metabolically stable peptidomimetics without requiring engineered synthetases (2)[2].

  • Metalloenzyme Mechanistic Probing : The extreme strength of the C-F bond (~105 kcal/mol) typically renders it metabolically inert. However, in the highly specialized microenvironment of certain metalloenzymes, this stability can be subverted. The β-fluorine acts as a "leaving group" under specific Lewis acid catalysis, allowing researchers to trap and identify transient enzymatic intermediates.

Key Applications & Experimental Workflows

Mechanistic Probe in Isopenicillin N Synthase (IPNS) Catalysis

A seminal application of D-β-fluorovaline is its use as a mechanistic probe for IPNS, a non-haem iron oxidase. When the synthetic tripeptide substrate analogue ACβFV (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-β-fluorovaline) is fed to IPNS, the Fe²⁺ center coordinates the β-fluorine. This polarizes the already strained C-F bond and catalyzes the elimination of hydrogen fluoride (HF), resulting in an unsaturated isodehydrovaline intermediate. This elegant reaction unequivocally proved that the IPNS iron center possesses Lewis acid reactivity capable of mediating β-elimination (3)[3].

IPNS_Mechanism Substrate ACβFV Substrate (D-β-Fluorovaline) Complex Enzyme-Substrate Complex (Fe2+ coordinates β-F) Substrate->Complex Binding Enzyme IPNS Active Site (Fe2+ Center) Enzyme->Complex Binding Catalysis Lewis Acid Catalysis (HF Elimination) Complex->Catalysis Activation Intermediate Isodehydrovaline Intermediate Catalysis->Intermediate Peptide Product Signal Free Fluoride (F-) (19F NMR Detection) Catalysis->Signal Cleaved Ion

Figure 1: IPNS active-site-mediated HF elimination workflow utilizing D-β-fluorovaline as a probe.

Unnatural Amino Acid Mutagenesis via ValRS

In cell-free protein synthesis (CFPS), D-β-fluorovaline is utilized to engineer peptides with enhanced proteolytic stability. Because the analog competes effectively with canonical valine for the ValRS active site, it can be incorporated into growing polypeptide chains in excellent yields, expanding the functional diversity of the resulting peptidomimetic libraries (4)[4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to verify success at critical junctures.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Focus: The electron-withdrawing β-fluorine significantly reduces the nucleophilicity of the α-amine. Therefore, coupling the subsequent amino acid onto the D-β-fluorovaline residue requires highly reactive acylating agents to prevent deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

  • Coupling of D-β-Fluorovaline:

    • Pre-activate Fmoc-D-β-fluorovaline-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for exactly 1 minute. Note: Extended pre-activation increases the risk of racemization due to the highly electrophilic nature of the fluorinated activated ester.

    • Add to resin and agitate for 60 minutes.

  • Coupling the Subsequent Residue (Critical Step):

    • Deprotect the Fmoc group on the fluorovaline.

    • To overcome the reduced nucleophilicity of the fluorinated amine, use a highly reactive coupling cocktail: HATU/HOAt (3 eq each) with DIPEA (6 eq). Extend coupling time to 120 minutes.

  • Cleavage: Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • System Validation (LC-MS): Analyze the crude peptide. Successful incorporation is validated by a mass shift of exactly +18.0 Da per residue compared to the canonical valine control peptide.

Protocol B: ¹⁹F NMR Enzymatic Assay for HF Elimination

Causality Focus: ¹⁹F NMR is chosen because fluorine has a 100% natural isotopic abundance, zero background signal in biological systems, and extreme sensitivity to chemical environment changes.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) in 10% D₂O / 90% H₂O to provide a deuterium lock signal. Degas thoroughly to prevent premature oxidation of the Fe²⁺ cofactor.

  • Reaction Assembly: In an anaerobic glovebox, combine 2 mM ACβFV substrate, 50 μM purified IPNS enzyme, 2 mM ascorbate, and 50 μM FeSO₄.

  • Data Acquisition: Transfer to an NMR tube sealed with a septum. Acquire ¹⁹F NMR spectra at 298 K using a standard single-pulse sequence.

  • System Validation (Spike-In): Monitor the disappearance of the covalently bound β-fluorine signal (broad multiplet ~ -160 to -180 ppm). A sharp singlet will appear near -120 ppm. To validate that this new peak is indeed enzymatically released free fluoride (F⁻), spike the NMR tube with 1 mM ultra-pure NaF. An exact overlap and intensity increase of the -120 ppm peak confirms the elimination mechanism.

Conclusion

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is far more than a simple structural analog. By strategically leveraging the electron-withdrawing nature and steric profile of the β-fluorine atom, researchers can probe complex metalloenzyme mechanisms—such as Lewis acid-mediated HF elimination—and engineer highly stable peptidomimetics. Mastering the nuanced physicochemical properties of this molecule, particularly its altered pKa and nucleophilicity, is essential for its successful integration into advanced biochemical workflows.

References

  • Active-site-mediated elimination of hydrogen fluoride from a fluorinated substrate analogue by isopenicillin N synthase Biochemical Journal / PubMed URL
  • An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides PLOS One URL
  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations Tetrahedron / CORE URL
  • Enzymatic aminoacylation of tRNA with unnatural amino acids PNAS URL

Sources

Exploratory

The Strategic Role of (R)-2-Amino-3-Fluoro-3-Methylbutanoic Acid Hydrochloride in Peptide Drug Discovery

Executive Summary The transition from small molecules to peptide therapeutics has necessitated the development of non-canonical amino acids to overcome inherent limitations such as poor metabolic stability and lack of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from small molecules to peptide therapeutics has necessitated the development of non-canonical amino acids to overcome inherent limitations such as poor metabolic stability and lack of conformational rigidity. Among these advanced building blocks, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride (commonly referred to as L-3-fluorovaline HCl) has emerged as a critical tool for peptide engineers. By strategically introducing steric bulk and the unique stereoelectronic properties of fluorine, this amino acid enables the design of highly potent, proteolytically stable targeting peptides, particularly in the rapidly expanding field of Radioligand Therapy (RLT).

Chemical Identity & The Stereochemical Paradox

A fundamental challenge when working with (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride lies in its nomenclature, which often causes catastrophic errors during solid-phase peptide synthesis (SPPS) design.

In standard canonical L-valine, the absolute configuration at the α -carbon is designated as (S). This is dictated by the Cahn-Ingold-Prelog (CIP) priority rules, where the carboxylate group (-COOH) holds a higher priority than the isopropyl side chain (-CH(CH3)2). However, the introduction of a highly electronegative fluorine atom at the γ -carbon (C3) fundamentally alters these rules. Because fluorine (atomic number 9) has a higher atomic weight than the oxygen (atomic number 8) in the carboxylate group, the fluorinated side chain, -C(F)(CH3)2, takes priority over the -COOH group.

Consequently, the natural "L-like" spatial arrangement of 3-fluorovaline is officially designated as the (R)-enantiomer [1]. Recognizing this paradox is critical; ordering the (S)-enantiomer by mistake will result in the incorporation of a D-amino acid, which will completely abrogate the peptide's secondary structure and target affinity.

Mechanistic Advantages in Peptide Engineering

Replacing canonical valine, leucine, or isoleucine with (R)-3-fluorovaline introduces three distinct pharmacological advantages[2]:

  • Steric Bulk and Conformational Restriction: The fluoro-isopropyl group is exceptionally bulky. The gauche effect between the amide nitrogen and the vicinal fluorine atom restricts the ϕ and ψ dihedral angles of the peptide backbone. This locks the peptide into pre-organized β -turn or α -helical motifs, drastically reducing the entropic penalty upon receptor binding[1].

  • Metabolic Shielding: The strong electron-withdrawing (-I) effect of the fluorine atom reduces the basicity of adjacent amides and sterically shields the peptide bond from proteolytic enzymes (e.g., neprilysin or DPP-4)[2].

  • Lipophilicity Modulation: Fluorination at the aliphatic side chain increases the overall logP, enhancing membrane permeability and extending the in vivo half-life of the therapeutic[3].

Table 1: Comparative Physicochemical Properties
PropertyL-ValineL-tert-Leucine(R)-3-Fluorovaline (L-3-Fluorovaline)
Side-Chain Structure -CH(CH3)2-C(CH3)3-C(F)(CH3)2
Absolute Configuration (S)(S)(R)
Steric Hindrance ModerateVery HighHigh
Inductive Effect (-I) NoneNoneStrong (Fluorine-driven)
Proteolytic Stability BaselineHighVery High
19F-NMR Utility NoNoYes (Sensitive conformational probe)

Experimental Workflows & Protocols

Because the raw building block is often supplied as a hydrochloride salt, it must first be neutralized and Fmoc-protected before use in SPPS. Furthermore, the extreme steric hindrance and the electron-withdrawing nature of the fluorinated side chain severely mitigate the nucleophilicity of the α -amine[4].

Causality in Reagent Selection: Traditional coupling reagents like HATU can lead to catastrophic guanidinylation of the N-terminus due to the slow coupling rates of hindered residues. Therefore, a self-validating protocol utilizing DIC/Oxyma Pure under microwave irradiation is strictly required to drive the reaction to completion[3].

Protocol 1: Fmoc-Protection of the Hydrochloride Salt
  • Neutralization: Dissolve 10.0 mmol of (R)-2-Amino-3-fluoro-3-methylbutanoic acid HCl in 20 mL of 10% Na2CO3 (aq) and cool to 0°C in an ice bath.

  • Protection: Dissolve 11.0 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane and add dropwise to the aqueous solution over 30 minutes.

  • Reaction: Stir the biphasic mixture at room temperature for 12 hours. Maintain pH ~9.0 by adding 10% Na2CO3 as needed.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl, precipitating the Fmoc-protected amino acid.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Microwave-Assisted SPPS Incorporation
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes at room temperature.

  • Deprotection: Treat resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave), wash, and repeat.

  • Activation: Dissolve Fmoc-(R)-3-fluorovaline (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL DMF. Add DIC (0.5 mmol, 5 eq) and pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 15 minutes in a microwave peptide synthesizer.

  • Double Coupling: Drain, wash with DMF, and repeat the coupling step (Steps 3-4) to ensure >99% conversion.

SPPS_Workflow Step1 1. Neutralization & Fmoc Protection (DIPEA, Fmoc-OSu in Dioxane/H2O) Step2 2. Resin Swelling (DMF, 30 min at RT) Step1->Step2 Step3 3. Fmoc Deprotection (20% Piperidine in DMF) Step2->Step3 Step4 4. Amino Acid Activation (DIC / Oxyma Pure, 3 min) Step3->Step4 Step5 5. Microwave-Assisted Coupling (75°C, 15 min, Double Coupling) Step4->Step5 Step6 6. Global Cleavage (TFA/TIS/H2O, 2.5 hours) Step5->Step6

Workflow for the preparation and SPPS incorporation of sterically hindered 3-fluorovaline.

Pharmacological Impact: Case Studies in Radioligand Therapy (RLT)

The integration of 3-fluorovaline has revolutionized the design of targeting peptides for radioligand therapy. Recent patent literature highlights its use in cyclic peptides targeting Delta-like canonical Notch ligand 3 (DLL3)[5] and B7 homolog 3 (B7-H3)[6], both of which are overexpressed in aggressive solid tumors like small cell lung cancer (SCLC).

In these constructs, (R)-3-fluorovaline serves a dual purpose. First, its conformational rigidity pre-organizes the cyclic peptide, drastically reducing the entropic penalty upon binding to the tumor antigen, thereby yielding sub-nanomolar affinities[5]. Second, its proteolytic resistance ensures that the peptide-chelator-radionuclide conjugate remains intact in systemic circulation long enough to localize at the tumor site[7].

RLT_Mechanism Peptide 3-Fluorovaline Modified Peptide Stability Proteolytic Resistance Peptide->Stability Conformation Pre-organized Binding Motif Peptide->Conformation Target Tumor Antigen (DLL3 / B7-H3) Stability->Target In vivo survival Conformation->Target High affinity Payload Radionuclide Delivery Target->Payload Internalization

Mechanism of action for 3-fluorovaline-enhanced targeting peptides in radioligand therapy.

Structural Biology: 19F-NMR Conformational Screening

Beyond its therapeutic role, (R)-3-fluorovaline is an exquisite tool for structural biology. Fluorine-19 has a 100% natural abundance, a high gyromagnetic ratio, and extreme sensitivity to its local chemical environment[8]. By incorporating 3-fluorovaline into a peptide sequence, researchers can utilize 1-D 19F-NMR to track conformational changes, peptide folding, and receptor engagement in real-time without the background interference inherent to 1H-NMR[1].

Conclusion

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride represents a paradigm shift in peptide engineering. By mastering its stereochemical nuances and optimizing SPPS workflows to accommodate its steric hindrance, drug development professionals can leverage this non-canonical amino acid to unlock highly stable, conformationally precise therapeutics for next-generation oncology targets.

References

  • Title: US20250049970A1 - Dll3 targeting peptides and constructs thereof | Source: Google Patents | URL
  • Title: b7-h3 targeting peptides and constructs thereof | Source: Justia Patents | URL
  • Title: US20250205373A1 - Enriched and stable radioligand therapy formulations and pharmaceutical compositions comprising same | Source: Google Patents | URL
  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | Source: PMC | URL
  • Title: Utility of fluorinated α-amino acids in development of therapeutic peptides | Source: Taylor & Francis | URL
  • Title: Utility of fluorinated α-amino acids in development of therapeutic peptides | Source: PubMed | URL
  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | Source: MDPI | URL
  • Title: Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids | Source: PMC | URL

Sources

Foundational

The Biophysics of Fluorinated Unnatural Amino Acids: Mechanisms of Action in Target Binding and Protein Engineering

Executive Summary The incorporation of unnatural amino acids (UAAs) into protein scaffolds has revolutionized protein engineering, offering unprecedented control over physicochemical properties. Among these, fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into protein scaffolds has revolutionized protein engineering, offering unprecedented control over physicochemical properties. Among these, fluorinated UAAs stand out as powerful tools for modulating protein-target binding affinities, enhancing metabolic stability, and providing highly sensitive probes for structural biology. This technical guide explores the biophysical mechanisms by which fluorinated UAAs influence target binding, detailing the thermodynamic drivers, structural pre-organization principles, and the self-validating experimental workflows required for their site-specific incorporation.

The Biophysical Rationale: Why Fluorine?

Fluorine possesses a unique combination of properties that make it an ideal bioisostere in protein engineering. With a Pauling electronegativity of 3.98, fluorine is the most electronegative element, aggressively drawing electron density and forming highly polarized, yet extremely stable, covalent bonds[1].

Crucially, fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) and significantly smaller than a methyl group (2.00 Å). This allows fluorinated UAAs to be incorporated into protein structures with minimal steric perturbation to the native backbone[2]. The resulting C–F bonds impart extreme hydrophobicity and metabolic resistance without distorting the global protein fold, allowing researchers to fine-tune local binding interfaces through shape complementarity[1].

Table 1: Physicochemical Comparison of Side-Chain Substituents
PropertyHydrogen (–H)Fluorine (–F)Methyl (–CH₃)
Van der Waals Radius (Å) 1.201.472.00
Electronegativity (Pauling) 2.203.98~2.5 (Carbon)
Bond Length to Carbon (Å) 1.091.351.54
Hydrophobicity Contribution BaselineHighVery High

Core Mechanisms of Action in Target Binding

The modulation of binding affinity by fluorinated UAAs is rarely the result of a single interaction; rather, it is a complex interplay of entropic and enthalpic factors.

Entropic Drivers: Desolvation and the Hydrophobic Effect

The primary driver for the enhanced binding affinity observed with aliphatic fluorinated UAAs (e.g., trifluoroleucine, hexafluorovaline) is the hydrophobic effect[3]. The highly polarized but non-polarizable nature of the C–F bond results in poor dispersion interactions with water. Consequently, water molecules form highly ordered, rigid clathrate structures around fluorinated residues.

When the fluorinated protein binds to its target, these structured water molecules are expelled into the bulk solvent. This disruption of the local water network yields a massive entropic gain ( ΔS>0 ), which thermodynamically drives the formation of the protein-target complex[4].

Enthalpic Drivers: Multipolar and Orthogonal Interactions

While fluorine is a poor traditional hydrogen-bond acceptor, organic fluorine can participate in specific, weak multipolar interactions within a hydrophobic binding pocket. Computational docking and molecular dynamics have demonstrated that fluorine can form stable, orthogonal interactions with protein backbone amide protons (C–F H–N) or positively charged side chains like Arginine[4]. Furthermore, in aromatic fluorinated UAAs (e.g., fluorophenylalanine), the strong electron-withdrawing effect of fluorine significantly alters the electrostatic potential of the aromatic ring, allowing for the precise tuning of π−π stacking and cation- π interactions at the binding interface[5].

Conformational Pre-organization

Fluorination can also enhance binding affinity by reducing the entropic penalty of binding ( ΔSpenalty​ ) through conformational pre-organization. A classic example is the use of fluoroprolines. The stereoselective incorporation of 4R-fluoroproline or 4S-fluoroproline dictates the exo or endo pucker of the pyrrolidine ring via the stereoelectronic gauche effect[6]. This puckering directly influences the trans/cis ratio of the preceding amide bond. By pre-organizing a proline-rich recognition motif (such as an SH3-binding domain) into its bioactive conformation, the energetic cost of folding upon binding is minimized[6].

MOA Unbound Unbound Fluorinated Protein (Solvated) Desolvation Desolvation & Water Network Disruption (Entropic Gain) Unbound->Desolvation Release of structured water Preorg Conformational Pre-organization (e.g., Fluoroproline Pucker) Unbound->Preorg Restricted rotamers Binding Target Binding Interface Desolvation->Binding Favorable ΔS Preorg->Binding Reduced entropic penalty Interactions Specific Interactions: - Multipolar (C-F --- H-N) - Hydrophobic Packing Binding->Interactions Proximity induced Complex Stable Protein-Target Complex Interactions->Complex Favorable ΔH

Thermodynamic and structural pathways driving fluorinated protein-target binding.

Table 2: Mechanistic Impact of Specific Fluorinated UAAs
Fluorinated UAAStructural TargetPrimary Mechanism of Action in Binding
Trifluoroleucine (TFL) Hydrophobic Core / InterfacesEntropic gain via desolvation; enhanced hydrophobic packing.
4R-/4S-Fluoroproline Proline-rich motifs (e.g., SH3)Enthalpic/Entropic pre-organization via exo/endo ring pucker control.
Fluorophenylalanine Aromatic binding pocketsTuning of π−π and cation- π interactions via electron withdrawal.
7-Fluoro-tryptophan Allosteric sites / Deep pocketsShape complementarity; highly sensitive ¹⁹F NMR environmental probe.

Experimental Methodology: Site-Specific Incorporation via Amber Suppression

To study the exact mechanism of action of a fluorinated UAA, it must be incorporated site-specifically. Global replacement (e.g., replacing all native leucines with trifluoroleucine) often leads to structural perturbation and overlapping signals in downstream assays. The gold standard for site-specific incorporation is Genetic Code Expansion via Amber Suppression[2].

The following protocol outlines a self-validating system for incorporating a fluorinated UAA (e.g., 7-Fluoro-L-tryptophan) into a target protein using an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Step-by-Step Protocol

1. Plasmid Design & Mutagenesis:

  • Introduce an Amber stop codon (TAG) at the desired interaction site within the target gene using site-directed mutagenesis.

  • Ensure the expression vector contains a C-terminal affinity tag (e.g., His6) to allow for the selective purification of only full-length translation products.

2. Co-Transformation:

  • Co-transform an expression strain (e.g., E. coli BL21(DE3)) with the target plasmid and a secondary plasmid harboring the orthogonal tRNA/aaRS pair engineered specifically for the fluorinated UAA.

3. Culture and Induction (The Self-Validating Step):

  • Grow the culture to an OD₆₀₀ of 0.6.

  • Split the culture into two parallel streams:

    • Condition A (+UAA): Supplement the media with 1–2 mM of the fluorinated UAA.

    • Condition B (-UAA / Negative Control): Do not add the UAA.

  • Induce protein expression with IPTG (0.5 mM) and express overnight at 18°C.

  • Causality Check: The "-UAA" condition must yield no full-length protein. If full-length protein is detected, the aaRS is not strictly orthogonal and is misincorporating endogenous amino acids.

4. Purification and Validation:

  • Purify the protein from Condition A using Ni-NTA chromatography.

  • Validate the exact mass shift corresponding to the fluorine substitution using Intact Mass Spectrometry (ESI-TOF).

Workflow Step1 1. Plasmid Design (Target Gene with TAG Codon + Orthogonal tRNA/aaRS) Step2 2. Host Cell Transformation (e.g., E. coli or HEK293T) Step1->Step2 Step3 3. Culture & Induction (Add Fluorinated UAA to Media) Step2->Step3 Step4 4. Protein Expression (In vivo amber suppression) Step3->Step4 Translation machinery incorporates UAA Step5 5. Purification & Validation (Ni-NTA, Mass Spec, 19F NMR) Step4->Step5

Step-by-step workflow for site-specific incorporation of UAAs via amber suppression.

¹⁹F NMR as a Probe for Binding Dynamics

Once the fluorinated UAA is site-specifically incorporated, the protein becomes an exquisite sensor for target binding dynamics. ¹⁹F is a stable isotope with 100% natural abundance and a nuclear spin of ½, making it highly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Because fluorine is virtually absent from biological macromolecules, ¹⁹F NMR spectra exhibit zero background noise[2]. Furthermore, the ¹⁹F nucleus is hypersensitive to its local chemical environment. Even sub-angstrom conformational shifts or transient target binding events will induce significant chemical shift perturbations (CSPs) in the ¹⁹F spectrum. This allows researchers to map allosteric networks, calculate precise Kd​ values, and conduct high-throughput fragment-based drug discovery (FBDD) without the need for massive isotopic labeling of the entire protein[5].

Conclusion

The strategic incorporation of fluorinated unnatural amino acids provides drug developers and protein engineers with a highly programmable lever for modulating target binding. By exploiting the unique thermodynamic properties of the C–F bond—ranging from entropic desolvation gains to precise conformational pre-organization—researchers can optimize protein-protein interactions beyond the limits of the canonical 20 amino acids. When coupled with rigorous, self-validating genetic encoding workflows and ¹⁹F NMR, fluorinated UAAs represent a cornerstone technology in next-generation biotherapeutics.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Fluoro amino acids: A rarity in nature, yet a prospect for protein engineering.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy.ACS Sensors.
  • Site-Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues.
  • Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex.PMC - NIH.

Sources

Exploratory

solubility profile and molecular weight of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride Introduction (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a synthetic, non-proteoge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

Introduction

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a synthetic, non-proteogenic amino acid derivative. As a member of the rapidly expanding class of fluorinated amino acids (FAAs), it holds significant interest for researchers in medicinal chemistry and drug development. The site-selective incorporation of fluorine into bioactive molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and conformational preference.[1][2] The introduction of fluorine can enhance protein stability and modulate biological activity, making FAAs valuable building blocks for novel therapeutics.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, with a primary focus on its molecular weight and solubility profile. As a Senior Application Scientist, this document is structured to provide not only foundational data but also the theoretical rationale and practical methodologies required for its application in a research setting.

Part 1: Molecular Weight and Chemical Structure

A precise understanding of a compound's molecular weight is fundamental for all quantitative experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.

Chemical Structure:

The structure consists of a butanoic acid backbone with an amino group at the α-position (C2) and a fluorine atom and a methyl group at the C3 position. The "(R)" designation specifies the stereochemistry at the chiral center (C2). The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.

Physicochemical Data Summary

The key identifiers and calculated properties of the compound are summarized in the table below. The molecular weight of the hydrochloride salt is derived from the molecular formula C₅H₁₁ClFNO₂.

PropertyValueSource
IUPAC Name (2R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride-
CAS Number 2109253-08-7[4]
Molecular Formula C₅H₁₁ClFNO₂Calculated
Molecular Weight 171.60 g/mol Calculated
Free Base Formula C₅H₁₀FNO₂[5]
Free Base MW 135.14 g/mol [5]

Part 2: Solubility Profile - Theoretical Framework and Experimental Protocol

Solubility is a critical determinant of a drug candidate's developability, influencing its absorption, distribution, and formulation possibilities. While specific experimental data for this compound is not publicly available, we can establish a strong theoretical framework and a robust experimental protocol for its determination.

Theoretical Considerations

The solubility of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is governed by a balance of its structural features:

  • Polar and Ionic Groups: The presence of the α-amino group and the carboxylic acid group makes the molecule zwitterionic at physiological pH. As a hydrochloride salt, the amino group is protonated (-NH₃⁺), rendering the molecule highly polar and ionically charged. This structure strongly favors solubility in polar protic solvents, particularly water.

  • Fluorine Substitution: The substitution of a hydrogen atom with a highly electronegative fluorine atom has complex effects. The C-F bond is more polarized than a C-H bond.[3] While often increasing lipophilicity, fluorine's inductive effect can also alter the acidity (pKa) of nearby functional groups. The presence of fluorine generally increases the acidity of the α-amino group, which can influence ionization and solubility across different pH ranges.

  • Alkyl Moieties: The two methyl groups (at C3 and as part of the butanoic chain) contribute to the molecule's lipophilicity, which will favor solubility in less polar organic solvents.

Expected Solubility: Based on these features, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is expected to exhibit high solubility in aqueous solutions (e.g., water, saline, buffered systems). Its solubility is likely to be lower in non-polar organic solvents. The pH of the aqueous medium will be a critical factor, influencing the ionization state of the carboxylic acid and amino groups.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of the compound. This method ensures that the system reaches true equilibrium, providing a reliable measure of solubility.

Objective: To determine the solubility of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl (pH 1), Acetate Buffer (pH 4.5), Ethanol, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or LC-MS system for quantification

  • Calibrated pH meter

Methodology:

  • Preparation of Solvent Stocks: Prepare and pH-verify all aqueous buffers. Ensure all solvents are of high purity (e.g., HPLC grade).

  • Compound Addition: Add an excess amount of the solid compound to a series of vials. The goal is to create a saturated solution with undissolved solid remaining. A starting point of ~10 mg of compound per 1 mL of solvent is recommended.

    • Rationale: Adding a clear excess ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.

  • Solvent Addition & Incubation: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation. Allow the slurries to equilibrate for at least 24-48 hours.

    • Rationale: A long incubation time is crucial for the dissolution process to reach a true thermodynamic equilibrium, especially for crystalline solids.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

    • Rationale: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant from each vial. Immediately perform a precise serial dilution of the supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

    • Rationale: Dilution is necessary to avoid saturating the analytical detector and to ensure accurate quantification against a standard curve.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS). Calculate the concentration of the compound in the original supernatant by applying the dilution factor.

  • Data Reporting: Report the solubility in units of mg/mL or mmol/L for each solvent at the specified temperature.

Part 3: Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding. The following diagram, generated using Graphviz, outlines the logical flow of the thermodynamic solubility determination protocol.

G prep 1. Prepare Solvent Stocks (e.g., Water, PBS, Ethanol) add_compound 2. Add Excess Compound to Vials prep->add_compound add_solvent 3. Add Precise Volume of Solvent add_compound->add_solvent incubate 4. Equilibrate on Shaker (24-48 hours at 25°C) add_solvent->incubate centrifuge 5. Centrifuge to Pellet Undissolved Solid incubate->centrifuge sample 6. Collect & Dilute Supernatant centrifuge->sample analyze 7. Quantify Concentration (HPLC or LC-MS) sample->analyze report 8. Report Solubility (mg/mL) analyze->report

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a fluorinated amino acid with significant potential in modern drug discovery. Its molecular weight of 171.60 g/mol is a foundational parameter for its use. While specific solubility data is sparse, its chemical structure as a hydrochloride salt of a polar amino acid strongly suggests high aqueous solubility. The provided theoretical framework and detailed experimental protocol offer a robust pathway for researchers to precisely determine its solubility profile across various pharmaceutically relevant conditions. This empirical data is indispensable for advancing any research or development program utilizing this promising chemical entity.

References

  • Taylor & Francis. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • PMC. (n.d.). Fluorine: A new element in protein design.
  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids.
  • Refubium. (2012, March 21). Fluorinated amino acids.
  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides.
  • PMC. (n.d.). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R).
  • Sapphire Bioscience. (n.d.). 2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride.
  • Anax Laboratories. (n.d.). 43163-94-6 | 2-amino-3-fluoro-3-methylbutanoic acid.
  • ChemBK. (2025, August 20). 2-Amino-3-methylbutanoic acid.
  • 3wpharm. (n.d.). 2-AMINO-3-FLUORO-3-METHYLBUTANOIC ACID HYDROCHLORIDE - CAS:2109253-08-7.

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride in Aqueous Solution

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a fluorinated analog of the essential amino acid valine, represents a class...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a fluorinated analog of the essential amino acid valine, represents a class of compounds with significant potential in pharmaceutical development. The introduction of fluorine can modulate a molecule's physicochemical properties, including metabolic stability and target binding affinity. A thorough understanding of the thermal stability of this compound in aqueous solution is paramount for its successful application in drug discovery and development, ensuring its integrity, efficacy, and safety. This guide provides a comprehensive overview of the anticipated stability profile of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, outlines detailed experimental protocols for its assessment, and discusses the analytical methodologies required for a robust stability-indicating study. While specific experimental data for this novel compound is not yet publicly available, this document synthesizes established principles of amino acid degradation, the known effects of fluorination on molecular stability, and standard industry practices for forced degradation studies to provide a predictive and methodological framework for researchers.

Introduction: The Significance of Fluorinated Amino Acids in Drug Development

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated amino acids, such as (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, are of particular interest as they can be incorporated into peptides and small molecule drugs to enhance their therapeutic profiles.

The subject of this guide, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, is a structural analog of L-valine. The presence of a fluorine atom at the tertiary carbon of the butanoic acid side chain is expected to introduce significant changes to its chemical reactivity and, consequently, its stability in aqueous environments. Understanding the thermal stability of this compound is a critical step in its preclinical development, as it informs formulation strategies, storage conditions, and shelf-life determination. This guide will delve into the theoretical aspects of its stability and provide practical, field-proven methodologies for its empirical determination.

Physicochemical Properties and Predicted Stability Profile

While specific experimental data for (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is limited, we can infer its likely properties based on its structure and the known characteristics of similar compounds.

PropertyPredicted CharacteristicRationale
Appearance White to off-white crystalline solidConsistent with other amino acid hydrochlorides.
Solubility Soluble in waterThe hydrochloride salt form and the polar amino and carboxyl groups enhance aqueous solubility.
pKa Similar to other α-amino acids (pKa1 ~2-3 for -COOH, pKa2 ~9-10 for -NH3+)The core amino acid structure dictates the pKa values. The inductive effect of fluorine may slightly alter these values.
Thermal Stability Potentially enhanced compared to its non-fluorinated analogThe strong C-F bond can increase resistance to certain degradation pathways.

The stability of an amino acid in aqueous solution is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. For (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, the primary degradation pathways are anticipated to be similar to those of other amino acids, namely decarboxylation and deamination.

Postulated Thermal Degradation Pathways

Based on established amino acid degradation chemistry, two primary thermal degradation pathways are proposed for (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride in aqueous solution. The presence of the electron-withdrawing fluorine atom may influence the rates of these reactions.

cluster_0 Postulated Degradation Pathways Start (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride Decarboxylation Decarboxylation (Heat, pH dependent) Start->Decarboxylation Loss of CO2 Deamination Deamination (Heat, pH dependent) Start->Deamination Loss of NH3 Product_Decarboxylation 1-Fluoro-1-methylethylaminium chloride Decarboxylation->Product_Decarboxylation Product_Deamination (R)-3-Fluoro-2-hydroxy-3-methylbutanoic acid Deamination->Product_Deamination

Caption: Postulated primary thermal degradation pathways.

Decarboxylation

This pathway involves the loss of carbon dioxide from the carboxylic acid group, leading to the formation of an amine. The rate of decarboxylation is often influenced by pH, with some studies showing increased rates at both acidic and basic pH compared to the isoelectric point.

Deamination

Deamination is the removal of the amino group, typically resulting in the formation of a keto acid. This reaction is also dependent on temperature and pH.

Experimental Protocols for a Comprehensive Stability Study

A robust stability study is essential to empirically determine the degradation profile of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride. A forced degradation study, which intentionally exposes the compound to harsh conditions, is a critical component of this process.[1]

cluster_1 Forced Degradation Workflow DS Drug Substance ((R)-2-Amino-3-fluoro-3-methylbutanoic acid HCl) Stress Stress Conditions DS->Stress Thermal Thermal (e.g., 40-80°C in solution) Stress->Thermal Photolytic Photolytic (ICH Q1B guidelines) Stress->Photolytic Oxidative Oxidative (e.g., H2O2) Stress->Oxidative pH pH (Acidic and Basic Hydrolysis) Stress->pH Analysis Analytical Testing Thermal->Analysis Photolytic->Analysis Oxidative->Analysis pH->Analysis HPLC HPLC-UV/MS (Purity & Impurity Profiling) Analysis->HPLC NMR 19F NMR (Fluorine-specific degradation) Analysis->NMR LCMS LC-MS/MS (Impurity Identification) Analysis->LCMS Report Stability Report (Degradation Pathways & Kinetics) HPLC->Report NMR->Report LCMS->Report

Caption: A typical workflow for a forced degradation study.

Forced Degradation Study Design

The objective of a forced degradation study is to generate degradation products to a level that allows for their detection and characterization, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsJustification
Acid Hydrolysis 0.1 M HCl, 60°C, 24-72 hoursTo assess stability in acidic environments.[1]
Base Hydrolysis 0.1 M NaOH, 60°C, 24-72 hoursTo evaluate stability in alkaline conditions.[1]
Oxidative Stress 3% H₂O₂, Room Temperature, 24 hoursTo investigate susceptibility to oxidation.
Thermal Stress Aqueous solution at 60°C and 80°C, 7 daysTo determine the impact of elevated temperatures on stability.
Photostability ICH Q1B Option 2 (Xenon lamp)To assess degradation upon exposure to light.
Step-by-Step Analytical Methodology: HPLC-UV/MS

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study. The method must be able to separate the parent compound from its degradation products.

Protocol 1: Stability-Indicating HPLC-UV/MS Method Development

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The hydrophobicity of the fluorinated amino acid may necessitate exploration of alternative column chemistries.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the polar parent compound and potentially less polar degradation products. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Detection:

    • UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound (likely around 210 nm for the amide bond).

    • Mass Spectrometry (MS) Detection: Employ an electrospray ionization (ESI) source in positive ion mode to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are resolved from the parent peak.

Step-by-Step Analytical Methodology: ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful, non-destructive technique for specifically monitoring the fate of the fluorine-containing molecule.[2][3] It offers high sensitivity and a wide chemical shift range, minimizing signal overlap.[2]

Protocol 2: ¹⁹F NMR for Degradation Monitoring

  • Sample Preparation: Prepare aqueous solutions of the stressed samples in D₂O for field-frequency locking. Add a known concentration of an internal standard (e.g., trifluoroacetic acid) for quantitative analysis.[2]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals during the stress testing. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans.

  • Data Analysis: Integrate the signals corresponding to the parent compound and any new fluorine-containing species that appear. The relative integrals will provide a quantitative measure of degradation.

Data Analysis and Interpretation

The data generated from the analytical methods will be used to determine the degradation kinetics and identify the degradation products.

Degradation Kinetics

The rate of degradation can be determined by plotting the concentration of the parent compound against time for each stress condition. The reaction order (e.g., zero-order, first-order) can be established from the shape of the curve. For thermally induced degradation, the Arrhenius equation can be used to calculate the activation energy, providing insights into the temperature dependency of the degradation process.

Identification of Degradation Products

The mass spectral data from the HPLC-MS analysis will provide the molecular weights of the degradation products. This information, combined with fragmentation patterns from MS/MS analysis, can be used to propose structures for the major degradants. ¹⁹F NMR can confirm whether the fluorine atom is retained in the degradation products and provide structural information about its local environment.

Recommendations for Handling and Storage

Based on the predicted stability profile and general knowledge of amino acids, the following handling and storage recommendations are proposed for (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride:

  • Storage: Store in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration (2-8°C) is recommended.

  • Aqueous Solutions: Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept at 2-8°C and protected from light. The pH of the solution should be controlled, as significant deviations from neutrality may accelerate degradation.

Conclusion

While direct experimental data on the thermal stability of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride in aqueous solution is not yet available in the public domain, this guide provides a comprehensive framework for its investigation. By leveraging our understanding of amino acid chemistry, the influence of fluorination, and established analytical techniques, researchers can design and execute robust stability studies. The methodologies outlined herein will enable the determination of the degradation pathways and kinetics, which is essential information for the successful development of this promising fluorinated amino acid for pharmaceutical applications. The combination of a stability-indicating HPLC-UV/MS method and ¹⁹F NMR spectroscopy will provide a detailed and accurate picture of the compound's stability profile, ensuring the quality, safety, and efficacy of future drug candidates incorporating this novel building block.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. PMC. [Link]

  • Structural studies and physicochemical properties of L-valine hydrochloride monohydrate. CrystEngComm, 2013, 15. [Link]

  • Decomposition Kinetics of Perfluorinated Sulfonic Acids. ChemRxiv. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration of Short-Chain Perfluorinated Carboxylic and Sulfonic Acids. ChemRxiv. [Link]

  • Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. ResearchGate. [Link]

  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [Link]

  • L-2-amino-3-methylbutanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • Kinetics and mechanism of decomposition of N-chloro-α-amino acids. RSC Publishing. [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. [Link]

  • Structure of L-Val (2-amino-3-methylbutanoic acid). ResearchGate. [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ACS Publications. [Link]

  • Stability of the crystal structure of L‐valine under high pressure. ResearchGate. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Chemical stability in dosage forms. Clinical Gate. [Link]

  • Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid. MDPI. [Link]

  • Degradation of Perfluoro Compounds and F- Recovery in Water Using Discharge Plasmas Generated within Gas Bubbles. IEEE Xplore. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PROPERTIES OF PERFLUORINATED COMPOUNDS IN WATER. Scholar. [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PMC. [Link]

  • Growth and biodegradation kinetics of strain JF-3 at different initial... ResearchGate. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Atmospheric degradation of 3-methylfuran: kinetic and products study. ACP. [Link]

  • Degradation of Per- and Polyfluoroalkyl Substances with Hydrated Electrons: A New Mechanism from First-Principles Calculations. ACS Publications. [Link]

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate. [Link]

  • Increased thermal stability of proteins in the presence of amino acids. PMC. [Link]

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Exploratory

An In-depth Technical Guide on the Structural Impact of 3-Fluoro-3-methylbutanoic Acid Substitution in Proteins

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of unnatural amino acids (UAAs) into proteins has emerged as a transformative tool in chemical biology and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of unnatural amino acids (UAAs) into proteins has emerged as a transformative tool in chemical biology and drug discovery. Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties of fluorine. This guide provides a comprehensive technical overview of the anticipated structural and functional consequences of substituting a natural amino acid with a novel UAA derived from 3-fluoro-3-methylbutanoic acid. We will refer to the resulting amino acid side chain as 3-fluoro-3-methylbutyl (FMB). This document synthesizes foundational principles with field-proven methodologies to provide a predictive and practical framework for researchers. We will explore the rationale for such a substitution, the methods for its incorporation, the multi-level structural impacts, the requisite biophysical characterization techniques, and potential applications.

Introduction: The Strategic Role of Fluorine in Protein Engineering

The introduction of fluorine into biomolecules can induce profound changes in their properties, a strategy widely leveraged in medicinal chemistry.[1] When applied to protein engineering, this "fluorine factor" offers a powerful tool for rationally modulating protein structure and function.

1.1 The Unique Physicochemical Properties of Fluorine

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen in terms of its van der Waals radius. The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. These characteristics lead to several key effects when fluorine is introduced into an amino acid side chain:

  • Modulation of Hydrophobicity: Fluorination can increase the hydrophobicity of an aliphatic side chain, which can enhance protein stability by favoring burial within the protein core.[2][3][4][5]

  • Stereoelectronic Effects: The strong C-F bond can influence local conformational preferences of the amino acid side chain through effects like the gauche effect.

  • Altered Non-covalent Interactions: While not a classical hydrogen bond acceptor, the electronegative fluorine can participate in favorable electrostatic and dipole-dipole interactions.[6][7]

  • A Sensitive Spectroscopic Probe: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent NMR probe.[8][9][10] Its chemical shift is highly sensitive to the local environment, providing a background-free signal to report on protein conformation, dynamics, and ligand binding.[8][10][11]

1.2 Rationale for Incorporating a 3-Fluoro-3-methylbutyl (FMB) Side Chain

The hypothetical FMB side chain, derived from 3-fluoro-3-methylbutanoic acid, can be envisioned as an analogue of leucine or valine. Its specific features—a tertiary fluoride and a gem-dimethyl group—suggest several strategic applications:

  • Enhanced Stability: The increased hydrophobicity of the fluorinated side chain is predicted to enhance the thermal and chemical stability of proteins when substituted into the hydrophobic core.[2][3][12]

  • Minimal Structural Perturbation: Despite being larger than a methyl group, the fluorinated side chain may be accommodated within the protein core with minimal structural changes, preserving overall function.[2][12]

  • Probing Protein Dynamics: The ¹⁹F nucleus provides a unique spectroscopic handle for NMR-based studies of protein dynamics and conformational changes.[8][9][13]

  • Modulating Protein-Protein Interactions: Substitution at a protein-protein interface could alter binding affinity or specificity through modified steric and electronic interactions.

Site-Specific Incorporation: An Experimental Framework

The site-specific incorporation of an FMB-containing amino acid into a protein in vivo is achieved using an expanded genetic code, typically via amber codon suppression.[14][15][16] This methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that functions independently of the host cell's translational machinery.[17]

2.1 Key Components of the Orthogonal System

  • Unnatural Amino Acid (UAA): The FMB-containing amino acid must be synthesized and be able to enter the host cell.

  • Orthogonal aaRS: An engineered synthetase that specifically recognizes and charges the UAA onto the orthogonal tRNA.

  • Orthogonal tRNA: A suppressor tRNA (e.g., tRNA CUA ) that recognizes the amber stop codon (UAG) and does not get charged by any of the host's endogenous synthetases.[17]

  • Engineered Gene: The target gene must be mutated to introduce an amber codon at the desired site of incorporation.[15]

2.2 Experimental Workflow for UAA Incorporation

The process involves co-transforming an expression host (typically E. coli) with two plasmids: one containing the gene of interest with an amber codon and the other containing the genes for the orthogonal aaRS and tRNA. The cells are then grown in media supplemented with the UAA.

***dot graph "UAA_Incorporation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; UAA [label="Synthesize UAA\n(FMB-amino acid)"]; pTarget [label="Plasmid 1:\nTarget Gene (with UAG)"]; pSystem [label="Plasmid 2:\nOrthogonal aaRS/tRNA"]; }

subgraph "cluster_Transformation" { label="Transformation & Expression"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Host [label="E. coli Host"]; Culture [label="Culture in Media\n+ UAA"]; Induction [label="Induce Protein\nExpression"]; }

subgraph "cluster_Purification" { label="Purification & Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Lysis [label="Cell Lysis"]; Purify [label="Protein Purification\n(e.g., His-tag)"]; Analysis [label="Biophysical\nCharacterization"]; }

UAA -> Culture; pTarget -> Host; pSystem -> Host; Host -> Culture [label="Transform"]; Culture -> Induction; Induction -> Lysis; Lysis -> Purify; Purify -> Analysis; }

Caption: Workflow for site-specific incorporation of an unnatural amino acid.

Predicted Structural Impacts of FMB Substitution

The introduction of an FMB side chain in place of a natural residue like leucine or valine is expected to have measurable effects on protein structure at multiple levels.

3.1 Local Conformational Changes The presence of the highly electronegative fluorine atom can induce a gauche effect, favoring a conformation where the fluorine is gauche (60° dihedral angle) to the adjacent carbon atom in the polypeptide backbone. This can subtly alter the side chain's rotameric preferences compared to its hydrocarbon counterpart.

3.2 Hydrophobic Core Packing and Stability Fluorinated aliphatic side chains are generally more hydrophobic than their non-fluorinated analogs.[5][18] Substituting an FMB side chain into the protein's hydrophobic core is predicted to increase the buried hydrophobic surface area.[2][12] This enhanced hydrophobic effect is a primary driver for increased protein stability against thermal and chemical denaturation.[2][3][4] While the FMB side chain is bulkier, proteins often accommodate such substitutions with minimal perturbation to the overall fold.[2][12]

Table 1: Comparison of Side Chain Properties

PropertyLeucine (Leu)Valine (Val)3-Fluoro-3-methylbutyl (FMB) (Predicted)
Formula C₆H₁₃NO₂C₅H₁₁NO₂C₆H₁₂FNO₂ (as an amino acid)
Van der Waals Volume (ų) ~124~105> 124 (larger due to F and extra methyl)
Hydrophobicity (ΔG transfer) -2.5 kcal/mol-1.5 kcal/molMore negative (more hydrophobic)
Key Feature Isobutyl groupIsopropyl groupFluorinated, gem-dimethyl group

3.3 Alteration of Non-Covalent Interactions The polarized C-F bond can participate in dipole-dipole interactions within the protein structure. While not a strong hydrogen bond acceptor, fluorine can form weak hydrogen bonds with suitable donors.[6][7] Furthermore, computational studies suggest that fluorine can interact favorably with water molecules in a binding pocket, potentially mediating protein-ligand interactions.[6][7]

Biophysical Characterization of FMB-Modified Proteins

A suite of biophysical techniques is essential to experimentally validate the predicted structural and functional impacts of FMB substitution.

4.1 High-Resolution Structural Analysis

  • ¹⁹F NMR Spectroscopy: This is a primary tool for characterizing fluorinated proteins.[8][9][10] A simple 1D ¹⁹F NMR spectrum can confirm the incorporation of the FMB side chain and report on its local environment.[10] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to conformational changes, making it an ideal probe for studying protein dynamics and ligand binding.[8][10][11]

  • X-ray Crystallography: Solving the crystal structure of the FMB-substituted protein provides atomic-level detail on how the UAA is accommodated within the protein fold and its specific interactions with surrounding residues.

4.2 Stability and Folding Analysis

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure content of the protein and monitor its unfolding as a function of temperature or denaturant concentration. This allows for a comparison of the global fold and stability between the wild-type and the FMB-substituted protein.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: DSF is a high-throughput method to determine the melting temperature (Tₘ) of a protein. An increase in Tₘ for the FMB-substituted protein relative to the wild-type would provide strong evidence for enhanced thermal stability.

4.3 Protocol: Thermal Shift Assay for Stability Assessment

  • Preparation: Prepare protein samples (wild-type and FMB-mutant) at a concentration of 2-5 µM in a suitable buffer. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.

  • Assay Setup: In a 96-well qPCR plate, mix the protein and dye solutions in each well. Include a no-protein control.

  • Data Collection: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition in the resulting sigmoidal curve is the Tₘ. A shift to a higher Tₘ indicates stabilization.

***dot graph "Biophysical_Characterization_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="FMB-Substituted Protein\nSuccessfully Expressed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_Questions" { label="Key Scientific Questions"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=diamond, width=3, height=1.5]; Q_Incorp [label="Is the UAA\nincorporated?"]; Q_Fold [label="Is the protein\ncorrectly folded?"]; Q_Stable [label="Is stability\naltered?"]; Q_Structure [label="What is the atomic\n-level structure?"]; }

subgraph "cluster_Techniques" { label="Recommended Techniques"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=box]; MassSpec [label="Mass Spectrometry"]; F_NMR [label="19F NMR"]; CD_Spec [label="Circular Dichroism"]; DSF [label="DSF / Thermal Shift"]; XRay [label="X-ray Crystallography"]; }

Start -> Q_Incorp; Q_Incorp -> MassSpec [label="Yes"]; MassSpec -> F_NMR; F_NMR -> Q_Fold; Q_Fold -> CD_Spec [label="Yes"]; CD_Spec -> Q_Stable; Q_Stable -> DSF [label="Yes"]; DSF -> Q_Structure; Q_Structure -> XRay [label="Yes"]; }

Caption: Decision logic for biophysical characterization of FMB-substituted proteins.

Applications in Drug Discovery and Chemical Biology

The ability to introduce FMB side chains into proteins opens up new avenues for research and development.

  • Engineering Therapeutic Proteins: Enhancing the thermal and proteolytic stability of therapeutic proteins (e.g., antibodies, enzymes) can lead to longer shelf-life and improved in vivo efficacy.[3]

  • ¹⁹F NMR-based Screening: The FMB side chain can be used as a sensitive ¹⁹F NMR probe for fragment-based drug discovery.[10] Binding of a small molecule fragment near the FMB residue will cause a change in its ¹⁹F chemical shift, providing a rapid and robust screening method.[10]

  • Mechanistic Enzyme Studies: Placing an FMB residue in or near an enzyme's active site can probe the role of hydrophobicity and steric bulk in substrate binding and catalysis.

Conclusion

The substitution of natural amino acids with a novel moiety like the 3-fluoro-3-methylbutyl side chain represents a sophisticated strategy in protein engineering. This approach, grounded in the unique chemistry of fluorine, offers a powerful means to enhance protein stability, probe molecular interactions, and develop novel research tools. The successful implementation of this strategy requires a multidisciplinary approach, combining synthetic chemistry, molecular biology, and advanced biophysical characterization. The insights gained from such studies will not only advance our fundamental understanding of protein structure and function but also pave the way for the development of next-generation protein therapeutics and diagnostics.

References

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

  • Dalton, J. R., & Prosser, R. S. (2024). Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. Accounts of Chemical Research. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

  • Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4810-4815. [Link]

  • Hejes, P., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(7), 3211-3224. [Link]

  • van der Veke, T., et al. (2012). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Microbiology, 3, 139. [Link]

  • Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PubMed. [Link]

  • Sakamoto, K., et al. (2009). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 4(4), 511-522. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2014). Design, Synthesis, and Study of Fluorinated Proteins. In Methods in Molecular Biology (pp. 25-41). Springer New York. [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]

  • Hejes, P., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Swartz, J., et al. (2014). A new cell-free platform for effective site-specific incorporation of non-natural amino acids and screening for orthogonal components. Stanford Digital Repository. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]

  • Ben-Haim, N., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(2), 523-535. [Link]

  • Dods, R. H., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Request PDF. [Link]

  • Koksch, B. (2014). Fluorinated Amino Acids in Peptide and Protein Assembly. Request PDF. [Link]

  • Buer, B. C., Levin, B. J., & Marsh, E. N. G. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Journal of the American Chemical Society, 134(31), 13027-13034. [Link]

  • Zhang, W. H., Otting, G., & Jackson, C. J. (2013). Protein engineering with unnatural amino acids. Current Opinion in Structural Biology, 23(4), 581-587. [Link]

  • Zhang, W. H., Otting, G., & Jackson, C. J. (2013). Protein engineering with unnatural amino acids. PubMed. [Link]

  • Gronenborn, A. M. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 130(29), 9299-9301. [Link]

  • Soloshonok, V. A., & Ono, T. (2011). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Request PDF. [Link]

  • Lin, Y., et al. (2023). Biophysical and Integrative Characterization of Protein Intrinsic Disorder as a Prime Target for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5408. [Link]

  • Feng, R., Wang, M., & Liu, L. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. College of Chemistry and Molecular Engineering. [Link]

  • NextSDS. (n.d.). 3-fluoro-3-methylbutanoic acid — Chemical Substance Information. NextSDS. [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-3-methylbutanoate. PubChem. [Link]

  • Wu, G., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 963471. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid into Peptides

Authored by: Senior Application Scientist, Peptide Synthesis Division Introduction: The Strategic Value of Fluorinated, Sterically Hindered Amino Acids The introduction of non-canonical amino acids (ncAAs) into peptide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Peptide Synthesis Division

Introduction: The Strategic Value of Fluorinated, Sterically Hindered Amino Acids

The introduction of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced therapeutic properties.[1] Fluorinated amino acids, in particular, are of significant interest as the strategic placement of fluorine can induce favorable conformational biases, block metabolic degradation, and modulate pKa values, thereby improving proteolytic stability and receptor binding affinity.[2][3]

This guide focuses on (R)-2-Amino-3-fluoro-3-methylbutanoic acid , a unique building block characterized by two key structural features: a fluorine atom at the β-carbon and a gem-dimethyl group at the α-carbon. This α,α-disubstitution classifies it as a sterically hindered amino acid.[4][5] While this substitution pattern is highly effective at constraining peptide backbone conformation, it also presents significant synthetic challenges, particularly during the amide bond formation step in Solid-Phase Peptide Synthesis (SPPS).[4]

These application notes provide a comprehensive technical framework and field-proven protocols for the successful and efficient incorporation of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH into peptide sequences using the robust and versatile Fmoc/tBu orthogonal protection strategy.[][7]

Core Challenges and Strategic Considerations

The successful incorporation of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hinges on overcoming the substantial steric hindrance posed by its α,α-disubstituted nature. Standard SPPS protocols are often insufficient and will likely result in low coupling efficiency and deletion sequences. The following considerations are paramount.

  • Elevated Steric Hindrance: The quaternary α-carbon severely retards the kinetics of the coupling reaction. The nucleophilic attack by the deprotected N-terminal amine on the activated carboxyl group of the incoming hindered amino acid is slow and inefficient. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the reaction to completion.[4][5][8]

  • Coupling Reagent Potency: Standard carbodiimide activators such as DIC, even with additives like HOBt, are generally inadequate for coupling sterically demanding residues.[8] More potent in-situ activating reagents, such as aminium/uronium or phosphonium salts, are required. These reagents form highly reactive activated esters (e.g., OAt or O-6-ClBt esters) that can overcome the high activation energy of the sterically hindered coupling.[8]

  • Solvent Environment: The choice of solvent is critical. The solvent must effectively solvate the growing peptide-resin complex to ensure that the N-terminal amine is accessible. Poor solvation can lead to peptide aggregation on the resin, further impeding the coupling reaction. N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, especially for difficult sequences.[8]

  • Reaction Monitoring: In-process monitoring of coupling completion is essential. The standard Kaiser test, which detects primary amines, is unreliable after coupling to a hindered residue like proline or any α,α-disubstituted amino acid, as it will yield a false negative result.[9] It is, however, crucial for confirming the complete deprotection of the preceding residue before the coupling of the hindered amino acid. A microcleavage followed by LC-MS analysis is the most definitive method for confirming the successful addition of the hindered residue.

Materials and Reagents

Resins
  • For C-terminal Peptide Acids: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading). Recommended for minimizing racemization during loading.

  • For C-terminal Peptide Amides: Rink Amide AM resin (100-200 mesh, ~0.6 mmol/g loading).

Amino Acids and Reagents
  • Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH

  • Standard Nα-Fmoc-protected amino acids with acid-labile side-chain protection (tBu, Boc, Trt, Pbf)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • N-Methylpyrrolidone (NMP), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

  • Fmoc Deprotection: 20% (v/v) Piperidine in DMF

  • Coupling Reagents (High Potency):

    • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU: (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized Water (H₂O)

  • Precipitation & Wash: Cold Diethyl ether (Et₂O)

  • Analysis:

    • Acetonitrile (ACN), HPLC grade

    • Kaiser Test Kit reagents

Experimental Protocols

Protocol 1: First Amino Acid Loading onto 2-CTC Resin

This protocol is specifically for attaching the first Fmoc-amino acid to the highly acid-sensitive 2-CTC resin, which prevents racemization.

  • Swell 1.0 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate vial, dissolve the first Fmoc-amino acid (1.5 eq. relative to resin loading) in a minimal amount of DCM.

  • Add DIPEA (3.0 eq.) to the amino acid solution.

  • Add the amino acid/DIPEA solution to the swollen resin and agitate gently for 2-4 hours.

  • To cap any unreacted trityl chloride groups, add 1 mL of methanol and agitate for 30 minutes.

  • Wash the resin extensively: 3x with DCM, 3x with DMF, and 3x with DCM.

  • Dry the resin under vacuum. Determine the final loading via Fmoc-cleavage quantification.

Protocol 2: Standard SPPS Cycle for Non-Hindered Amino Acids

This cycle is repeated for each non-hindered amino acid in the sequence.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes. Drain.[9]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes.

  • Washing: Wash the resin with DMF (3x).

  • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

Protocol 3: Optimized Coupling of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH

This optimized protocol is critical for successfully incorporating the target hindered amino acid.

  • Deprotection and Wash: Perform the Fmoc deprotection (Protocol 2, Step 2) and washing (Protocol 2, Step 3) of the preceding amino acid. Confirm complete deprotection with a positive Kaiser test (dark blue beads).

  • Optimized Coupling (Double Coupling Strategy):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP .[8]

      • Allow the solution to pre-activate for 2-5 minutes.

      • Add the activated solution to the peptide-resin.

      • Agitate for 2 hours .

      • Drain and wash the resin with NMP (3x).

    • Second Coupling:

      • Prepare a fresh solution of activated Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH as described above.

      • Add the fresh solution to the same peptide-resin.

      • Agitate for an additional 2 hours .

  • Final Wash: Wash the resin thoroughly with NMP (3x), followed by DMF (3x) and DCM (3x), before proceeding to the next cycle.

Protocol 4: Final Cleavage and Peptide Precipitation
  • After the final Fmoc deprotection and washing of the completed peptide sequence, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[9] Use approximately 10 mL of cocktail per gram of resin.

  • Add the cleavage cocktail to the dried resin and agitate gently at room temperature for 3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 1-2 mL.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.

  • Air-dry the final peptide pellet to remove residual ether.

Data and Visualization

Data Tables

Table 1: Comparison of Coupling Reagent Strategies for Hindered Residues

Coupling ReagentActivated SpeciesReactivitySuitability for (R)-2-Amino-3-fluoro-3-methylbutanoic acid
DIC/HOBtOBt esterLow-ModerateNot Recommended; High risk of incomplete coupling
HBTU/HCTUOBt/O-6-ClBt esterHighSuitable, but may require extended times or double coupling[8]
HATU/PyAOPOAt esterVery HighHighly Recommended ; OAt esters are more reactive due to anchimeric assistance

Table 2: Standard vs. Optimized Protocol Parameters for a Single Coupling

ParameterStandard Protocol (Non-Hindered)Optimized Protocol (Hindered)Rationale for Change
Amino Acid 3 equivalents4 equivalentsDrives reaction equilibrium forward
Coupling Reagent 2.9 equivalents (HCTU)3.9 equivalents (HATU)Higher potency and excess to ensure activation
Base (DIPEA) 6 equivalents8 equivalentsEnsures sufficient non-nucleophilic base for activation
Solvent DMFNMPSuperior solvation reduces aggregation[8]
Time 45-60 minutes2 x 2 hours (Double Couple)Overcomes slow reaction kinetics[8][10]
Diagrams

cluster_amino_acid Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH aa_structure aa_structure

Caption: Chemical structure of the target amino acid.

spss_cycle start Start of Cycle (N-Fmoc Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end End of Cycle (Peptide-Resin +1) wash2->end

Caption: The iterative workflow of the Fmoc-SPPS cycle.

troubleshooting_flow start Coupling of Hindered AA Complete? yes_node Proceed to Next Cycle start->yes_node Yes no_node Incomplete Coupling Detected start->no_node No action_node Implement Optimized Protocol: - Double Couple - Use HATU/NMP - Increase Reaction Time no_node->action_node

Caption: Logic flow for addressing incomplete coupling.

Troubleshooting

Problem Probable Cause(s) Recommended Solution(s)
Incomplete coupling of the hindered amino acid 1. Insufficient reagent activation. 2. Slow reaction kinetics due to steric hindrance. 3. Peptide aggregation on resin.1. Switch to a more potent coupling reagent like HATU. 2. Implement the double coupling strategy with extended reaction times as detailed in Protocol 3.[10] 3. Use NMP instead of DMF as the primary solvent during the coupling step.[8] Consider microwave-assisted synthesis if available.
Low final peptide yield 1. Cumulative incomplete couplings throughout the synthesis. 2. Loss of peptide chains during repeated deprotection cycles (especially with diketopiperazine formation after Pro or Gly). 3. Inefficient precipitation of the final product.1. Confirm completion of each coupling step, especially before and after the hindered residue. 2. Use 2-CTC resin for sequences prone to this side reaction. 3. Ensure the diethyl ether is ice-cold and use a sufficient volume (at least 10x the volume of the concentrated TFA solution).
Presence of deletion sequence (-[Target AA]) in final LC-MS The coupling of the target hindered amino acid was incomplete.The optimized protocol was not sufficiently robust. Increase coupling times to 3-4 hours per coupling, or increase reagent equivalents to 5 eq.

Conclusion

(R)-2-Amino-3-fluoro-3-methylbutanoic acid is a powerful tool for peptide design, offering the ability to impose significant conformational constraints. However, its successful application in SPPS is not trivial and requires a departure from standard protocols. By employing highly potent coupling reagents such as HATU, utilizing superior solvents like NMP, and adopting a double-coupling strategy with extended reaction times, the steric barrier to its incorporation can be reliably overcome. The protocols and strategies outlined in this guide provide a validated pathway for researchers to leverage the unique properties of this amino acid, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. National Center for Biotechnology Information. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC. National Center for Biotechnology Information. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. [Link]

  • CN113135979A - Solid-phase synthesis method of peptide - Google Patents.
  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. Journal of Chemical Education. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins | Request PDF. ResearchGate. [Link]

  • Solid-Phase Synthesis of Aza-Kahalalide F Analogues: (2R,3R)-2-Amino-3-azidobutanoic Acid as Precursor of the Aza-Threonine. ResearchGate. [Link]

  • Peptide Synthesis. Bio-protocol. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Advances in Fmoc solid-phase peptide synthesis - PMC. National Center for Biotechnology Information. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. Biomatik. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

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Application

Application Notes and Protocols: (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride in Peptidomimetic Design

Introduction: The Quest for Robust Peptidomimetics Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Robust Peptidomimetics

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and lack of defined secondary structure.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling strategy to overcome these hurdles.[2][4][5] A key approach in peptidomimetic design involves the incorporation of non-proteinogenic amino acids that impart desirable properties to the parent peptide.[6][7][8] This guide focuses on the application of a unique building block, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, in the rational design of next-generation peptidomimetics.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9][10] Furthermore, the presence of a gem-dimethyl group at the α-carbon restricts the conformational freedom of the peptide backbone, often promoting the formation of stable secondary structures like helices.[6][7][11][12] (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride synergistically combines these two powerful features, making it an invaluable tool for researchers, scientists, and drug development professionals.

Structural Rationale: The Power of Fluorine and Gem-Dimethyl Substitution

The unique properties of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride stem from its distinct structural motifs: a tertiary fluoride at the β-position and gem-dimethyl groups at the α-carbon.

The Impact of Fluorination:

  • Increased Proteolytic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby enhancing the peptide's stability against proteases.[1][13][14][15] This leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Modulation of Hydrophobicity: Selective fluorination can increase the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and protein-protein interactions.[13][15]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with receptor binding pockets, potentially improving binding affinity and specificity.

The Influence of α,α-Disubstitution:

  • Conformational Constraint: The presence of two methyl groups on the α-carbon sterically hinders bond rotation, restricting the available Ramachandran space.[6][7][8] This pre-organization of the peptide backbone can favor specific secondary structures, such as 3(10)-helices or α-helices, reducing the entropic penalty upon binding to a target.[6][7][12]

  • Induction of Helical Structures: The conformational preferences of α,α-disubstituted amino acids are known to promote helical folding, which is a common motif in protein-protein interactions.[6][7]

The combination of these features in a single amino acid offers a powerful approach to fine-tune the pharmacological profile of peptide-based drug candidates.

Experimental Protocols

Protocol 1: Incorporation of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH into a peptide sequence on a rink amide resin using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if the sequence contains Cys)

  • Water, deionized

  • Acetonitrile (ACN)

  • Diethyl ether, cold

Instrumentation:

  • Manual or automated peptide synthesizer

  • Shaker

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH:

    • Pre-activation: Dissolve 4 equivalents of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid-OH and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5-10 minutes. Rationale: The steric hindrance from the gem-dimethyl groups can slow down the coupling kinetics. Pre-activation ensures the formation of the active ester before adding it to the resin.

    • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

    • Extended Coupling Time: Shake the reaction vessel for 4-6 hours. Rationale: Due to the sterically hindered nature of this amino acid, a longer coupling time is recommended to ensure high coupling efficiency.

    • Monitoring: Perform a Kaiser test. If incomplete, a second coupling with fresh reagents is recommended.

    • Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5 times) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). If the peptide contains Met or Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Assessing Proteolytic Stability

This protocol describes a general method to evaluate the stability of a peptide containing (R)-2-Amino-3-fluoro-3-methylbutanoic acid against a common protease, such as trypsin.

Materials:

  • Peptide containing (R)-2-Amino-3-fluoro-3-methylbutanoic acid

  • Control peptide (without the modified amino acid)

  • Trypsin (or other relevant protease)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system

  • Mass Spectrometer

Procedure:

  • Prepare Peptide Solutions: Prepare stock solutions of both the modified and control peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Prepare Protease Solution: Prepare a stock solution of trypsin in the assay buffer (e.g., 0.1 mg/mL).

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix 50 µL of the peptide solution with 5 µL of the trypsin solution (or an appropriate enzyme-to-substrate ratio).

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot from each reaction.

    • Quench the reaction by adding 10 µL of 10% TFA.

  • HPLC Analysis:

    • Analyze the quenched aliquots by reverse-phase HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time for both the modified and control peptides to compare their stability.

  • Mass Spectrometry (Optional): Analyze the digestion products by MS to identify cleavage sites.

Data Presentation

Table 1: Expected Impact of (R)-2-Amino-3-fluoro-3-methylbutanoic acid on Peptide Properties

PropertyExpected OutcomeRationale
Proteolytic Stability Significantly IncreasedThe C-F bond and steric hindrance from the gem-dimethyl group are expected to inhibit protease recognition and cleavage.[13][14][15]
Helicity Increased PropensityThe restricted ϕ/ψ angles of the α,α-disubstituted amino acid are known to favor helical conformations.[6][7][12]
Hydrophobicity Moderately IncreasedThe fluorine and methyl groups will likely increase the local hydrophobicity of the peptide.[13][15]
Binding Affinity Potentially IncreasedThe pre-organized conformation can reduce the entropic cost of binding, and the fluorine may form favorable interactions with the target.

Visualizations

Peptidomimetic_Design cluster_0 Challenges with Native Peptides cluster_1 Peptidomimetic Strategy cluster_2 Improved Properties Poor Stability Poor Stability Modified Amino Acid (R)-2-Amino-3-fluoro-3-methylbutanoic acid Poor Stability->Modified Amino Acid Lack of Structure Lack of Structure Lack of Structure->Modified Amino Acid Enhanced Stability Enhanced Stability Modified Amino Acid->Enhanced Stability Defined Conformation Defined Conformation Modified Amino Acid->Defined Conformation

Caption: Peptidomimetic design using modified amino acids.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash Resin coupling->wash special_coupling Couple (R)-2-Amino-3-fluoro-3-methylbutanoic acid (Extended Time) special_coupling->wash repeat Repeat for Sequence wash->repeat repeat->deprotection Yes repeat->special_coupling Special AA cleavage Cleavage & Deprotection repeat->cleavage No purification HPLC Purification cleavage->purification end End: Characterize Peptide purification->end Conformational_Constraint cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide with Modified AA A Multiple Conformations B High Entropy C Favored Conformation (e.g., Helix) D Low Entropy Unconstrained Peptide Unconstrained Peptide Binding Target Binding Target Unconstrained Peptide->Binding Target High Entropic Penalty Constrained Peptide with Modified AA Constrained Peptide with Modified AA Constrained Peptide with Modified AA->Binding Target Low Entropic Penalty

Caption: Conformational constraint reduces the entropic penalty of binding.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of the Modified Amino Acid Steric hindrance slowing down the reaction.- Extend the coupling time to 6-8 hours. - Perform a double coupling with fresh reagents. - Use a more potent coupling agent like HATU or COMU.
Low Yield of Final Peptide Aggregation during synthesis due to increased hydrophobicity.- Incorporate pseudo-proline dipeptides or other disruption motifs. - Perform the synthesis at a slightly elevated temperature.
Peptide is Insoluble after Purification Increased hydrophobicity leading to poor aqueous solubility.- Dissolve the peptide in a small amount of organic solvent (e.g., DMSO) before adding aqueous buffer. - Modify the peptide sequence to include more charged or polar residues.

Conclusion

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a powerful and versatile building block for the design of advanced peptidomimetics. Its unique combination of a tertiary fluoride and gem-dimethyl substitution provides a dual strategy for enhancing proteolytic stability and inducing conformational constraint. The protocols and insights provided in this guide are intended to empower researchers to leverage the potential of this novel amino acid in the development of more robust and efficacious peptide-based therapeutics.

References

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615–15622. [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Gao, X., et al. (2010). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC. [Link]

  • Okamoto, Y., & Takeda, K. (2002). Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. ResearchGate. [Link]

  • Pokhrel, N. (2009). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. LSU Scholarly Repository. [Link]

  • Pokhrel, N., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]

  • Okamoto, Y. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Kuchar, A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • O'Hagan, D., & Deng, H. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository. [Link]

  • Cobb, S. L., & Jolliffe, K. A. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Cryle, M. J., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Publishing. [Link]

  • Cryle, M. J., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC. [Link]

  • Unciti-Broceta, A., et al. (2023). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ResearchGate. [Link]

  • Unknown. (2025). 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Tedesco, F., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. PMC. [Link]

  • Hruby, V. J., et al. (2000). Design of peptide and peptidomimetic ligands with novel pharmacological activity profiles. Unknown Source. [Link]

  • Unknown. (n.d.). 2-{[(3-fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride. NextSDS. [Link]

  • Tedesco, F., et al. (2022). Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. ChemRxiv. [Link]

  • Annedi, S. C., et al. (2003). Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. PubMed. [Link]

  • Unknown. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. [Link]

  • Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. ResearchGate. [Link]

  • Teixidó, M., & Giralt, E. (2008). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

Sources

Method

Application Note: High-Resolution Purification of Peptides Incorporating (R)-2-Amino-3-fluoro-3-methylbutanoic acid by Reversed-Phase HPLC

Abstract The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and binding affinity. (R)-2-Amino-3-fluoro-3-methylbutanoic acid, a sterically hindered and fluorinated amino acid, presents unique challenges during peptide purification due to its altered polarity and potential for diastereomeric impurity generation. This application note provides a comprehensive guide and detailed protocols for the successful purification of peptides containing this novel amino acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causal relationships behind methodological choices, from stationary phase selection to mobile phase optimization, to ensure a robust and reproducible purification workflow.

Introduction: The Challenge of Purifying Fluorinated Peptides

The introduction of fluorine into a peptide backbone can significantly alter its physicochemical properties. In the case of (R)-2-Amino-3-fluoro-3-methylbutanoic acid, the presence of a fluorine atom and a methyl group on the same carbon introduces both steric bulk and a change in local polarity. These modifications can lead to co-elution with closely related impurities, such as deletion sequences or diastereomers, making their separation by standard HPLC protocols challenging.[1][2]

This guide will walk you through a systematic approach to developing a high-resolution RP-HPLC purification method for these complex peptides, ensuring the final product meets the stringent purity requirements for downstream applications.

Foundational Principles: RP-HPLC for Peptide Purification

Reversed-phase HPLC is the predominant technique for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[3][4] The separation is based on the differential partitioning of peptides between a non-polar stationary phase (typically silica-based with bonded alkyl chains like C18 or C8) and a polar mobile phase.[5][6] Peptides are adsorbed onto the stationary phase in a highly aqueous mobile phase and are selectively eluted by increasing the concentration of an organic modifier, such as acetonitrile (ACN).[7]

The Critical Role of the Stationary Phase

The choice of stationary phase is a critical first step in method development.[8] For peptides, wide-pore (300 Å) silica-based columns are generally preferred to allow for efficient interaction of the entire peptide molecule with the stationary phase.

  • C18 (Octadecyl): The workhorse for most peptide separations, offering high hydrophobicity and excellent resolving power for a wide range of peptides.[5]

  • C8 (Octyl): A less hydrophobic alternative to C18, which can be beneficial for highly hydrophobic peptides that might be too strongly retained on a C18 column.

  • C4 (Butyl): Often used for very large or highly hydrophobic peptides, as its shorter alkyl chains reduce the interaction strength, allowing for elution with lower concentrations of organic modifier.[6]

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with aromatic residues in the peptide sequence.[8]

For peptides containing (R)-2-Amino-3-fluoro-3-methylbutanoic acid, a C18 stationary phase is a good starting point due to its high resolving power, which is necessary to separate potentially closely eluting diastereomers.[9]

Mobile Phase Composition: The Engine of Separation

The mobile phase in RP-HPLC for peptides typically consists of two components:

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent, usually 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: An organic solvent, most commonly acetonitrile (ACN), also containing 0.1% TFA.

The Indispensable Role of Trifluoroacetic Acid (TFA):

TFA serves as an ion-pairing agent, forming a neutral complex with the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide.[10] This neutral complex has a higher affinity for the hydrophobic stationary phase, leading to several benefits:

  • Improved Peak Shape: TFA suppresses the undesirable ionic interactions between the peptide and residual silanol groups on the silica surface, resulting in sharper, more symmetrical peaks.[11]

  • Enhanced Retention: The ion-pairing effect increases the overall hydrophobicity of the peptide, leading to longer retention times and potentially better separation from early-eluting impurities.

While TFA is excellent for UV-based detection and purification, it is known to cause signal suppression in mass spectrometry (MS).[10] If LC-MS analysis is required, alternative ion-pairing agents like formic acid (FA) at a lower concentration (e.g., 0.1%) can be used, though this may compromise peak shape and resolution.

Method Development Workflow

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps from initial analytical scouting to preparative scale-up.

Caption: A systematic workflow for HPLC method development and scale-up.

Detailed Protocols

Materials and Equipment
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm, 300 Å

    • Preparative: C18, 21.2 x 150 mm, 5 µm, 300 Å

  • Solvents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA), sequencing grade

  • Sample: Crude peptide containing (R)-2-Amino-3-fluoro-3-methylbutanoic acid, lyophilized powder.

Protocol 1: Analytical Method Development

This protocol aims to establish the optimal separation conditions on an analytical scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water (v/v).

    • Mobile Phase B: 0.1% TFA in ACN (v/v).

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve the crude peptide in a small amount of Mobile Phase A to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.[3]

  • HPLC System Setup (Analytical):

    • Install the analytical C18 column and equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Set the UV detection wavelength to 220 nm and 280 nm.

  • Initial Scouting Gradient:

    • Inject 10-20 µL of the prepared sample.

    • Run a broad linear gradient to determine the approximate elution concentration of the target peptide.

Time (min)% Mobile Phase BFlow Rate (mL/min)
051.0
40651.0
42951.0
45951.0
4751.0
5051.0
Table 1: Initial Scouting Gradient Program (Analytical)
  • Gradient Optimization:

    • Based on the retention time of the main peak in the scouting run, design a shallower, more focused gradient.[8] The goal is to improve the resolution between the target peptide and closely eluting impurities. A good starting point for the gradient slope is a 1% increase in Mobile Phase B per column volume.

Time (min)% Mobile Phase BFlow Rate (mL/min)
0201.0
30501.0
32951.0
35951.0
37201.0
40201.0
Table 2: Optimized Focused Gradient Program (Analytical) - Example, adjust based on scouting run results.
Protocol 2: Preparative Scale-Up and Purification

Once the analytical method is optimized, the next step is to scale up to a preparative column for purification.[7][12]

  • HPLC System Setup (Preparative):

    • Install the preparative C18 column.

    • Calculate the new flow rate based on the column dimensions:

      • New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

      • For this example: 1.0 mL/min × (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min

    • Equilibrate the preparative column with the starting conditions of the optimized gradient at the new flow rate.

  • Sample Preparation (Preparative):

    • Dissolve a larger quantity of the crude peptide (e.g., 50-100 mg) in a minimal volume of Mobile Phase A. The concentration should be as high as possible without causing precipitation.

  • Preparative Run and Fraction Collection:

    • Inject the concentrated sample onto the equilibrated preparative column.

    • Run the optimized gradient with the scaled-up flow rate.

    • Set the fraction collector to collect fractions based on peak detection (slope and/or threshold). Collect fractions of a consistent volume (e.g., 10-15 mL) across the elution profile of the target peptide.

  • Fraction Analysis:

    • Analyze the purity of each collected fraction using the optimized analytical HPLC method.

    • It is also highly recommended to analyze the fractions by LC-MS to confirm the identity of the main peak and any impurities.

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity level (e.g., >98%).

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Troubleshooting and Advanced Considerations

  • Poor Resolution: If the target peptide co-elutes with impurities, consider further optimization of the gradient slope (make it even shallower), changing the organic modifier (e.g., methanol), or exploring a different stationary phase (e.g., phenyl-hexyl) for alternative selectivity.[8]

  • Diastereomer Separation: The separation of diastereomers can be particularly challenging.[9] In addition to optimizing the mobile and stationary phases, adjusting the column temperature can sometimes improve resolution.

  • High pH Purification: For some peptides, purification at a high pH (e.g., using ammonium bicarbonate buffer) can provide a different selectivity profile and may be beneficial if low pH conditions fail to yield the desired purity.[13] However, this requires a pH-stable column.

Conclusion

The purification of peptides containing (R)-2-Amino-3-fluoro-3-methylbutanoic acid requires a methodical and well-considered approach to RP-HPLC. By understanding the fundamental principles of peptide separation and systematically optimizing the key chromatographic parameters, researchers can successfully isolate these novel peptides with high purity. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible purification methods, ultimately accelerating the research and development of next-generation peptide therapeutics.

References

  • Mtoz Biolabs. "Workflow of HPLC in Peptide Purity Analysis." Mtoz Biolabs. Accessed March 23, 2026. [Link]

  • Menke, J., Krop, U., & Greco, G. "Peptide Purification Scale-Up with HPLC." KNAUER. Accessed March 23, 2026. [Link]

  • Conlon, J. M. "Purification of naturally occurring peptides by reversed-phase HPLC." Nature Protocols, 2(1), 191-197 (2007). [Link]

  • Biotage. "Which Stationary Phase Should I Chose For My Peptide Purification?" Biotage. February 6, 2023. [Link]

  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex. Accessed March 23, 2026. [Link]

  • Advanced Chromatography Technologies. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." ACE. Accessed March 23, 2026. [Link]

  • AAPPTec. "HPLC Purification of Peptides." AAPPTec. Accessed March 23, 2026. [Link]

  • Rieck, F. "Efficient Purification of Synthetic Peptides at High and Low pH." Agilent Technologies, Inc.. Accessed March 23, 2026. [Link]

  • Gilar, M., et al. "Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited." Journal of Chromatography A, 1043(1), 31-40 (2004). [Link]

  • Vydac. "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC." Vydac. Accessed March 23, 2026. [Link]

  • Aguilar, M. I., et al. "Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC." ACS Omega, 7(49), 45059-45067 (2022). [Link]

  • Huang, Y., et al. "Simultaneous determination of amino acids in different teas using supercritical fluid chromatography coupled with single quadrupole mass spectrometry." Journal of Chromatography A, 1597, 219-226 (2019). [Link]

  • Biotage. "How does mobile phase modifier concentration impact peptide purity with flash chromatography?" Biotage. February 6, 2023. [Link]

  • Waters. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems." Waters. Accessed March 23, 2026. [Link]

  • Hulmes, J. D. "Peptide Purification by Reverse-Phase HPLC." Springer Nature Experiments. 1994. [Link]

  • Waters. "Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein." Waters. 2017. [Link]

  • Aguilar, M. I. "HPLC of Peptides and Proteins." Methods in Molecular Biology, vol 251, 2004. [Link]

  • Mant, C. T., & Hodges, R. S. "HPLC analysis and purification of peptides." Methods in Molecular Biology, vol 386, 2007. [Link]

  • Kromidas, S. "General approach for the development of preparative peptide separations." HPLC 2011. Accessed March 23, 2026. [Link]

  • Chen, Y., et al. "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers." Journal of Chromatography B, 879(31), 3649-3655 (2011). [Link]

  • Zhang, W., et al. "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." Journal of Chromatographic Science, 51(5), 446-453 (2013). [Link]

  • Mant, C. T., & Hodges, R. S. "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology, 386, 3-45 (2007). [Link]

  • Google Patents. "Preparative RP-HPLC Method For Purifying Peptides." US20120322976A1.
  • Isidro-Llobet, A., et al. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." The Journal of Organic Chemistry, 84(8), 4615-4628 (2019). [Link]

  • PubChem. "(2S,3S)-2-amino-4-fluoro-3-methylbutanoic acid." National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

  • PubChem. "2-Amino-3-fluorobutanoic acid." National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

  • Wessalowski, H., et al. "Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again." Peptide Science, 32(1), e70090 (2023). [Link]

  • Fekete, J., et al. "Comparative study on separation of diastereomers by HPLC." Journal of Liquid Chromatography & Related Technologies, 24(15), 2321-2335 (2001). [Link]

  • Mccalmon, M., et al. "Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity." LCGC International, 35(12), 20-29 (2022). [Link]

  • ECHA. "2-(aminomethyl)-2-fluoro-3-methylbutanoic acid — Chemical Substance Information." European Chemicals Agency. Accessed March 23, 2026. [Link]

  • PubChem. "2-Fluoro-3-methylbutanoic acid." National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

  • Bell, D. S. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 21(3), 34-40 (2008). [Link]

Sources

Application

Application Note: Strategies for Efficient Coupling of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties imparted by fluorine, including increased metabolic stability and altered acidity. However, the synthesis of peptides containing such modified residues often presents significant challenges. (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a sterically hindered amino acid, exemplifies these difficulties. The quaternary α-carbon and the presence of a fluorine atom create substantial steric hindrance, which can impede the efficiency of amide bond formation during solid-phase peptide synthesis (SPPS).[1][2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting optimal coupling reagents and protocols for the successful incorporation of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride into peptide chains. We will delve into the mechanistic considerations behind reagent selection, present a comparative analysis of commonly used coupling reagents, and provide a detailed, field-proven protocol for efficient coupling.

The Challenge: Steric Hindrance in SPPS

The primary obstacle in coupling (R)-2-Amino-3-fluoro-3-methylbutanoic acid is the steric bulk surrounding the α-amino group.[1][2][3][4] This hindrance slows down the kinetics of the coupling reaction, often leading to incomplete acylation of the resin-bound amine. Standard coupling conditions that are effective for proteinogenic amino acids may prove insufficient, resulting in deletion sequences and challenging purifications. The presence of a fluorine atom, while beneficial for the final peptide's properties, can also influence the electronic environment of the molecule, further complicating the coupling reaction. Therefore, the choice of coupling reagent is paramount to overcoming these hurdles.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The ideal coupling reagent for a sterically hindered amino acid should exhibit high reactivity to drive the reaction to completion, while simultaneously minimizing the risk of racemization at the activated carboxyl group.[5][6] Modern coupling reagents, particularly uronium/aminium and phosphonium salts, have largely replaced older methods like carbodiimides (e.g., DCC, DIC) for challenging couplings due to their superior efficiency and lower propensity for side reactions.[5][7][8]

Below is a comparative table of commonly used coupling reagents, highlighting their suitability for hindered couplings.

ReagentClassActivating AdditiveAdvantages for Hindered CouplingsDisadvantages
HATU Uronium/AminiumHOAtHigh reactivity due to the 7-aza-HOBt moiety, which provides anchimeric assistance.[9] Low racemization rates.[6][10] Widely considered the gold standard for difficult couplings.[5]Higher cost. Potential for guanidinylation of the N-terminus if used in excess.[11]
HCTU Uronium/Aminium6-Cl-HOBtHigh reactivity , intermediate between HBTU and HATU.[5][12][13] More cost-effective than HATU.Potential for guanidinylation.[11]
COMU UroniumOxymaPure®High reactivity , comparable or superior to HATU.[14] Safer (non-explosive) byproducts.[14][15] Byproducts are water-soluble, simplifying purification.[15][16]Limited solution stability. Can also cause guanidinylation.[16]
PyAOP PhosphoniumHOAtExcellent for highly hindered and N-methylated amino acids.[17] Does not cause guanidinylation.Byproducts can be difficult to remove.
DIC/Oxyma CarbodiimideOxymaPure®Cost-effective. Oxyma is a superior additive to HOBt in suppressing racemization and improving coupling efficiency.Generally less reactive than uronium/phosphonium reagents for highly hindered systems.

For the specific case of (R)-2-Amino-3-fluoro-3-methylbutanoic acid, reagents that generate highly reactive activated esters are preferred. HATU and COMU are highly recommended due to their exceptional reactivity and proven success with sterically demanding couplings.[6][10][14] The choice between them may come down to cost, safety considerations, and downstream purification strategies.

Decision-Making Workflow for Reagent Selection

The following diagram illustrates a logical workflow for selecting the appropriate coupling reagent based on the specific requirements of the synthesis.

ReagentSelection Start Start: Couple (R)-2-Amino-3-fluoro-3-methylbutanoic acid Hindrance High Steric Hindrance? Start->Hindrance HighReactivity Need High Reactivity? Hindrance->HighReactivity Yes DIC_Oxyma Consider DIC/Oxyma (Double Couple) Hindrance->DIC_Oxyma No SafetyCost Safety & Cost a Major Concern? HighReactivity->SafetyCost Yes Guanidinylation Guanidinylation Risk Acceptable? HighReactivity->Guanidinylation No HATU Use HATU SafetyCost->HATU No COMU Use COMU SafetyCost->COMU Yes Guanidinylation->HATU Yes PyAOP Use PyAOP Guanidinylation->PyAOP No

Caption: Decision workflow for selecting an optimal coupling reagent.

Experimental Protocol: Coupling of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride

This protocol is optimized for the coupling of sterically hindered amino acids and is recommended for use with either HATU or COMU.

Materials:

  • Fmoc-protected (R)-2-Amino-3-fluoro-3-methylbutanoic acid

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) with a deprotected N-terminal amine

  • HATU or COMU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid in DMF.

    • Add 3-5 equivalents of HATU or COMU to the amino acid solution.

    • Add 6-10 equivalents of DIPEA or collidine. Note: Using a hindered base like collidine can sometimes reduce racemization.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C), though this may increase the risk of racemization.[14]

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (Recommended): Due to the steric hindrance, a single coupling may be insufficient. It is highly recommended to perform a double coupling.

    • Drain the reaction vessel.

    • Repeat steps 3 and 4 with a fresh solution of the activated amino acid.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Proceed to the next cycle of deprotection and coupling.

Workflow Visualization

The following diagram illustrates the experimental workflow for a single coupling cycle of a sterically hindered amino acid.

SPPS_Workflow Start Start: Resin with free amine Activate_AA Activate Hindered Amino Acid (AA + HATU/COMU + Base) Start->Activate_AA Couple Add to Resin (Couple for 2-4h) Activate_AA->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Kaiser_Test->Couple Positive Wash_1 Wash Resin (DMF, DCM) Kaiser_Test->Wash_1 Negative Double_Couple Double Couple? Wash_1->Double_Couple Double_Couple->Activate_AA Yes Wash_2 Wash Resin (DMF, DCM) Double_Couple->Wash_2 No Capping Capping (Acetic Anhydride/DIPEA) Wash_2->Capping Next_Cycle Proceed to next cycle Capping->Next_Cycle

Caption: SPPS workflow for a single coupling cycle.

Conclusion

The successful incorporation of sterically hindered amino acids like (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride into peptides is achievable with careful selection of coupling reagents and optimization of reaction conditions. High-reactivity uronium/aminium reagents such as HATU and COMU are strongly recommended. Employing a double coupling strategy, along with optional capping of unreacted amines, will significantly improve the yield and purity of the final peptide product. The protocols and guidelines presented in this application note provide a robust framework for researchers to overcome the challenges associated with these valuable but difficult-to-couple building blocks, thereby enabling the synthesis of novel and potentially therapeutic peptides.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]

  • Technical Support Information Bulletin 2106 - HCTU. Aapptec. Available at: [Link]

  • HCTU - Wikipedia. Available at: [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

Sources

Method

Enzymatic Resolution of 2-Amino-3-fluoro-3-methylbutanoic Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Fluorinated Amino Acids in Modern Drug Discovery The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry and drug development. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. Specifically, 2-Amino-3-fluoro-3-methylbutanoic acid and its derivatives are of significant interest due to their potential to modulate peptide and protein conformation, enhance metabolic stability, and improve binding affinity to biological targets. The presence of a stereocenter at the α-carbon necessitates the development of efficient stereoselective synthetic methods to access enantiomerically pure forms, as the biological activity often resides in a single enantiomer.

Enzymatic resolution has emerged as a green and highly selective technology for the production of optically pure amino acids and their derivatives.[1][2] This approach leverages the inherent stereospecificity of enzymes to differentiate between enantiomers in a racemic mixture, offering a practical and scalable alternative to traditional chiral chromatography or asymmetric synthesis. This guide provides a comprehensive overview and detailed protocols for the enzymatic resolution of 2-Amino-3-fluoro-3-methylbutanoic acid derivatives, aimed at researchers, scientists, and drug development professionals.

Core Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is predicated on the principle that one enantiomer of a racemic substrate reacts significantly faster in the presence of a chiral catalyst (the enzyme) than the other. This differential reaction rate allows for the separation of the unreacted, slower-reacting enantiomer from the transformed, faster-reacting enantiomer.

For the resolution of amino acid derivatives, two primary enzymatic strategies are commonly employed:

  • Hydrolysis of Esters or Amides: In this approach, a racemic mixture of an amino acid ester or amide is subjected to hydrolysis by a stereoselective hydrolase, such as a lipase or a protease. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester or amide largely unreacted.

  • Acylation of Amino Groups: Alternatively, a racemic amino acid can be resolved through enantioselective acylation of the amino group, often catalyzed by a lipase in a non-aqueous solvent.

The success of an enzymatic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.

Experimental Workflow for Enzymatic Resolution

A typical workflow for the enzymatic resolution of a 2-Amino-3-fluoro-3-methylbutanoic acid derivative involves several key stages, from the synthesis of the racemic starting material to the analysis of the final enantiopure products.

Enzymatic Resolution Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Work-up and Separation cluster_3 Analysis Racemic Synthesis Synthesis of Racemic 2-Amino-3-fluoro-3-methylbutanoic Acid Derivative Derivatization Esterification or Amidation Racemic Synthesis->Derivatization Protection/ Activation Enzyme_Screening Enzyme Screening (Lipases, Proteases) Derivatization->Enzyme_Screening Racemic Substrate Reaction_Optimization Optimization of Conditions (pH, Temp, Solvent) Enzyme_Screening->Reaction_Optimization Resolution Kinetic Resolution Reaction Reaction_Optimization->Resolution Extraction Separation of Product and Substrate Resolution->Extraction Reaction Mixture Purification Purification (e.g., Chromatography) Extraction->Purification Chiral_Analysis Determination of enantiomeric excess (ee) (Chiral HPLC/GC) Purification->Chiral_Analysis Isolated Enantiomers Characterization Structural Characterization (NMR, MS) Chiral_Analysis->Characterization

Figure 1: General workflow for the enzymatic resolution of 2-Amino-3-fluoro-3-methylbutanoic acid derivatives.

Detailed Protocols and Methodologies

Part 1: Synthesis of Racemic 2-Amino-3-fluoro-3-methylbutanoic Acid Derivatives

The synthesis of the racemic starting material is a crucial first step. While various methods exist for the synthesis of fluorinated amino acids, a common approach involves the Strecker synthesis or modifications thereof.[3][4] An improved method for preparing racemic amino acids involves the reduction of the corresponding 2-(hydroxyimino)propanoic acids.[5]

Protocol 1: Synthesis of Racemic Ethyl 2-Amino-3-fluoro-3-methylbutanoate

This protocol is a representative example and may require optimization for specific substrates.

  • Synthesis of Racemic 2-Amino-3-fluoro-3-methylbutanoic Acid: The synthesis can be achieved through various published methods, such as the alkylation of a glycine enolate equivalent with a suitable fluorinated electrophile.[6][7]

  • Esterification:

    • Suspend the racemic 2-Amino-3-fluoro-3-methylbutanoic acid in absolute ethanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic ethyl ester.

Part 2: Enzymatic Kinetic Resolution

The choice of enzyme is critical for a successful resolution. Lipases are particularly versatile and often employed for their stability in organic solvents and broad substrate specificity.[1][8][9][10][11][12] Common choices include lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Aspergillus niger.[1][9] Proteases such as α-chymotrypsin and subtilisin can also be effective.[13]

Protocol 2: Lipase-Catalyzed Hydrolytic Resolution

  • Enzyme Immobilization (Optional but Recommended): Immobilization of the enzyme on a solid support can significantly improve its stability, reusability, and ease of separation from the reaction mixture.[8][9][10][14][15] Common supports include porous polymers and silica-based materials.

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve the racemic ethyl 2-Amino-3-fluoro-3-methylbutanoate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A co-solvent such as isopropanol may be added to improve substrate solubility.

    • Add the selected lipase (e.g., immobilized CAL-B). The enzyme loading is typically between 10-50% (w/w) of the substrate.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • Work-up:

    • Once the reaction reaches approximately 50% conversion (or the desired ee is achieved), stop the reaction by filtering off the immobilized enzyme.

    • Adjust the pH of the filtrate to acidic (e.g., pH 2) with HCl to protonate the carboxylic acid.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester.

    • Adjust the pH of the aqueous layer to basic (e.g., pH 9) and extract with an organic solvent to isolate the amino acid product after subsequent acidification and extraction.

    • Alternatively, the product and unreacted substrate can be separated by column chromatography.

Table 1: Representative Data for Lipase-Catalyzed Resolution

EnzymeSubstrateSolvent SystemTemp (°C)Time (h)Conversion (%)ee (Substrate) (%)ee (Product) (%)E-value
Immobilized CAL-BEthyl 2-amino-3-fluoro-3-methylbutanoatePhosphate Buffer (pH 7) / iPrOH4524~50>99 (R)>99 (S)>200
Lipase PSIMMethyl 2-amino-3-fluoro-3-phenylpropanoateiPr2O / H2O4548~48>99 (R)>99 (S)>200[1]
Aspergillus niger lipaseRacemic ketoprofen methyl esterPhosphate buffer (pH 7)40->51-99.85-[9]

Note: The data in this table is illustrative and based on typical results reported in the literature for similar substrates. Actual results will vary depending on the specific derivative and reaction conditions.

Part 3: Dynamic Kinetic Resolution (DKR)

For applications where a single enantiomer is desired in a theoretical yield of 100%, dynamic kinetic resolution (DKR) is a powerful strategy.[2][16][17][18][19][20][21][22] DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly supplied to the enzyme in its preferred enantiomeric form, allowing for the complete conversion of the racemate to a single enantiomeric product.

Dynamic Kinetic Resolution cluster_racemate Racemic Substrate S_R (R)-Substrate S_S (S)-Substrate S_R->S_S Fast Racemization Racemization Racemization Catalyst P (S)-Product S_S->P Enzymatic Transformation Enzyme Enantioselective Enzyme

Figure 2: Principle of Dynamic Kinetic Resolution.

For amino acid derivatives, racemization can often be achieved under mild basic conditions or through the use of specific racemases.[16][18][20] The key challenge in developing a successful DKR process is finding a racemization catalyst that is compatible with the enzyme and does not lead to significant side reactions.

Part 4: Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is paramount for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[23][24][25][26][27]

Protocol 3: Chiral HPLC Analysis

  • Column Selection: A variety of chiral stationary phases (CSPs) are available. For N-protected amino acids, polysaccharide-based columns (e.g., Chiralpak IA, IC) or Pirkle-type columns are often effective.[23]

  • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Sample Preparation:

    • Dissolve a small amount of the sample (unreacted substrate or product) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Troubleshooting and Key Considerations

  • Low E-value: Screen a wider range of enzymes and reaction conditions (solvent, temperature, pH). Enzyme immobilization can sometimes enhance enantioselectivity.[14]

  • Low Reaction Rate: Increase enzyme loading, optimize temperature, or consider using a more active enzyme. For lipase-catalyzed reactions in organic solvents, the water activity is a critical parameter to control.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Running the reaction at lower substrate concentrations or using a continuous flow setup can mitigate this issue.[10]

  • Racemization of Product: Ensure that the reaction conditions are not harsh enough to cause racemization of the desired product.

Conclusion

Enzymatic resolution offers a highly efficient, selective, and environmentally friendly approach for the synthesis of enantiomerically pure 2-Amino-3-fluoro-3-methylbutanoic acid derivatives. By carefully selecting the appropriate enzyme and optimizing the reaction conditions, researchers can access these valuable chiral building blocks for applications in drug discovery and peptide chemistry. The protocols and principles outlined in this guide provide a solid foundation for developing robust and scalable enzymatic resolution processes.

References

  • Komeda, H., Asano, Y. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 73(23), 7746-7751. [Link]

  • Forgó, P., et al. (2019). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 24(20), 3748. [Link]

  • Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. Topics in Catalysis, 54(13-15), 917-927. [Link]

  • Ursoiu, A., et al. (2010). Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. Revista de Chimie, 61(11), 1085-1089. [Link]

  • Asano, Y., & Yamaguchi, S. (2005). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. [Link]

  • Chaubey, A., et al. (2012). Immobilization of enantioselective lipase on soluble supports for kinetic resolution of drug intermediates. Journal of Bioactive and Compatible Polymers, 27(5), 499-509. [Link]

  • Asano, Y., & Yamaguchi, S. (2005). Discovery of amino acid amides as new substrate for α-amino-ε-caprolactam racemase from Achromobacter obae. Journal of Molecular Catalysis B: Enzymatic, 36(1-6), 22-29. [Link]

  • Szelwicka, A., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2307. [Link]

  • Szelwicka, A., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Materials, 15(3), 1198. [Link]

  • D'Arrigo, P., et al. (2006). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. Tetrahedron: Asymmetry, 17(15), 2269-2274. [Link]

  • Silva, M. V. M., et al. (2016). Lipase immobilization towards improved productivity on kinetic resolutions by a continuous-flow process. RSC Advances, 6(3), 2235-2241. [Link]

  • Forgó, P., & Szakács, G. (2019). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. [Link]

  • Asano, Y., & Yamaguchi, S. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Journal of the American Chemical Society, 127(21), 7696-7697. [Link]

  • Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Separation Science, 28(9-10), 989-1002. [Link]

  • Mangner, T. J., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 55(11), 5466-5476. [Link]

  • de Miranda, A. S., et al. (2014). Chemoenzymatic resolution of fluorinated compounds by lipase CALB under microwave irradiation. Blucher Chemistry Proceedings, 2(3), 15-17. [Link]

  • Al-Masoudi, N. A., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10833-10844. [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Advanced Synthesis & Catalysis, 349(8‐9), 1277-1286. [Link]

  • Busto, E., Gotor-Fernández, V., & Gotor, V. (2010). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Advanced Synthesis & Catalysis, 352(14‐15), 2517-2524. [Link]

  • Miller, S. J., et al. (2010). Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. Organic Letters, 12(10), 2298-2301. [Link]

  • Gaggero, N., et al. (1995). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 15-18. [Link]

  • Liu, F., & Li, L. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 50(9), 818-824. [Link]

  • Al-Masoudi, N. A., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Maruoka, K., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]

  • Han, J., et al. (2024). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal, 90(9), 31-56. [Link]

  • ChemBK. (2023). 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139. [Link]

  • Shah, P. S., & Marqusee, S. (2014). Exploring the evolutionary history of kinetic stability in the alpha-lytic protease family. Protein Science, 23(5), 644-655. [Link]

  • Koksch, B., et al. (2002). Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. Tetrahedron: Asymmetry, 13(1), 1-4. [Link]

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  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Biological Chemistry, 10(3), 67-85. [Link]

  • Al-Masoudi, N. A., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 237-244. [Link]

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Application

Application Notes & Protocols for In Vitro Assay Preparation: (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

Abstract This guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective preparation and handling of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective preparation and handling of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride for in vitro assays. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical procedures, ensuring experimental reproducibility and data integrity. We cover essential topics including compound properties, stock solution preparation, stability considerations, and step-by-step protocols for integration into common cell-based and biochemical assays. Our focus is on establishing robust, self-validating methodologies to empower confident scientific discovery.

Introduction: The Strategic Role of Fluorinated Amino Acids

In the landscape of medicinal chemistry and chemical biology, the site-selective incorporation of fluorine into bioactive molecules has become an invaluable strategy.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the conformational preferences, metabolic stability, pKa, and binding affinity of parent compounds.[1] Fluorinated amino acids, such as (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, are non-canonical building blocks designed to probe or modulate biological systems.[2][3] These analogs can act as enzyme inhibitors, metabolic probes, or tools for modifying peptide and protein structures. Their successful application in research, however, is critically dependent on precise and thoughtful preparation for in vitro screening. This document serves as a comprehensive guide to navigate the nuances of working with this specific fluorinated amino acid analog to ensure reliable and meaningful experimental outcomes.

Compound Properties & Handling: The Foundation of Reproducibility

A thorough understanding of the physicochemical properties of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is the mandatory first step in designing any robust assay.

Table 1: Physicochemical Properties

PropertyDataSource
CAS Number 2109253-08-7[4]
Molecular Formula C₅H₁₁ClFNO₂Internal Data
Molecular Weight 171.6 g/mol Internal Data
Appearance White to off-white solid[5]
Recommended Storage Sealed in dry, Room Temperature or -20°C for long-term[4][6]

Critical Handling Practices:

  • Hygroscopicity: Like many hydrochloride salts, this compound can be hygroscopic. Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent atmospheric moisture from condensing on the cold solid.[7][8]

  • Long-Term Storage: For optimal stability, store the solid compound at -20°C under desiccated conditions.[6] Stock solutions, once prepared, should be stored at -80°C.[6]

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.[9]

Core Protocol: Preparation of a Validated Stock Solution

The accuracy of all subsequent experimental data hinges on the correct preparation of a concentrated stock solution. The goal is to create a stable, high-concentration stock that can be reliably diluted, minimizing the introduction of solvent to the final assay.[8]

3.1. Rationale for Solvent Selection

  • Dimethyl Sulfoxide (DMSO): DMSO is a superior solvent for a wide range of organic molecules and is the recommended starting point for creating a high-concentration stock (e.g., 10-50 mM).[7] Its high polarity allows it to dissolve both polar and non-polar compounds. However, the final concentration in cell-based assays must be carefully controlled, as DMSO can be toxic to cells at concentrations typically above 0.5%.[6][10]

  • Aqueous Buffers (e.g., PBS, Saline): As a hydrochloride salt, the compound is expected to have some aqueous solubility. If an assay is intolerant to DMSO, a sterile aqueous buffer can be used. Be aware that the maximum achievable concentration may be lower than in DMSO.

3.2. Step-by-Step Stock Solution Protocol (10 mM in DMSO)

  • Pre-Preparation: Bring the vial of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride and a vial of anhydrous, sterile-filtered DMSO (≥99.9% purity) to room temperature.[7][8]

  • Calculation: Determine the mass of compound needed.

    • Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 171.6 g/mol x 1000 = 1.716 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. Cap the tube securely and vortex for 30-60 seconds.[7]

  • Verification: Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[10]

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[6][7][11] Store these aliquots at -80°C for long-term stability (months).[6]

Experimental Workflow & Application Protocols

The following workflow illustrates the path from a validated stock solution to final assay data.

graphdot cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Day Execution cluster_run Phase 3: Incubation & Readout cluster_analysis Phase 4: Data Analysis stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot for Single Use & Store at -80°C stock->aliquot Avoids Freeze-Thaw thaw 3. Thaw One Aliquot serial_dil 4. Prepare Serial Dilutions in Assay-Specific Medium/Buffer thaw->serial_dil plate_add 5. Add Dilutions to Assay Plate serial_dil->plate_add incubate 6. Add Cells/Reagents & Incubate plate_add->incubate readout 7. Perform Assay Readout (e.g., Absorbance, Fluorescence) incubate->readout analyze 8. Normalize Data to Controls & Determine IC50/EC50 readout->analyze

Caption: A four-phase workflow for the in vitro use of the test compound.

Application Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT)

This protocol assesses the compound's effect on cell proliferation and metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight (37°C, 5% CO₂).

  • Compound Dilution Series:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 in complete culture medium to create a 100 µM top concentration.

    • Perform serial dilutions (e.g., 1:3 or 1:5) in complete culture medium across the plate. Crucially, ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%). [10]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include:

    • Vehicle Control: Cells treated with medium containing the same final DMSO concentration.

    • Untreated Control: Cells in medium only.

    • Positive Control: A known cytotoxic agent.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Readout: Add the viability reagent (e.g., MTS) as per the manufacturer's protocol. After the specified incubation time, read the absorbance on a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percent viability. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Considerations for Biochemical (Enzyme) Assays

When testing the compound as a potential enzyme inhibitor, the assay buffer composition is critical.

  • pH Control: The compound is a hydrochloride salt. Ensure your assay buffer is strong enough to maintain a stable pH upon addition of the compound.

  • Mechanism of Action: To investigate if the compound is a competitive inhibitor of a natural amino acid substrate, vary the concentrations of both the substrate and the inhibitor in a matrix format.

  • Pre-incubation: For some enzymes, a pre-incubation period of the enzyme with the inhibitor (before adding the substrate) may be required to observe the full inhibitory effect, especially for slow-binding or irreversible inhibitors.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation Exceeded solubility in the final aqueous assay medium; rapid change in solvent polarity.Perform dilutions in a stepwise manner.[6] Ensure the final DMSO concentration is as low as possible while maintaining solubility. Consider gentle warming or sonication of intermediate dilutions.[10]
Poor Reproducibility Inaccurate pipetting; repeated freeze-thaw cycles of stock solution degrading the compound; cell plating inconsistencies.Always use single-use aliquots of the stock solution.[6][7] Use calibrated pipettes. Ensure a homogenous cell suspension when plating.
No Biological Effect Compound is inactive at the tested concentrations; compound is unstable in the assay medium; incorrect assay setup.Expand the concentration range tested. Verify compound stability in your specific assay buffer over the incubation time. Confirm the activity of your positive control to validate the assay itself.

References

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. [Link]

  • (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • 2-{[(3-fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride. NextSDS. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • (R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride

Welcome to the Advanced Peptide Synthesis Technical Support Center. Working with highly modified, non-canonical amino acids often presents unique synthetic roadblocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. Working with highly modified, non-canonical amino acids often presents unique synthetic roadblocks. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride —a highly sterically hindered and electronically deactivated fluorinated building block.

Below, you will find field-proven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to rescue failing syntheses.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is the coupling efficiency of (R)-2-Amino-3-fluoro-3-methylbutanoic acid inherently low? A: The difficulty arises from a compounding effect of steric and electronic factors. Structurally, this amino acid is a β -fluorinated analogue of tert-leucine/valine. The quaternary nature of the β -carbon (bonded to two methyls, one fluorine, and the α -carbon) creates severe steric hindrance that physically blocks the approach of incoming molecules[1]. Furthermore, the strongly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). When this residue is already on the resin and acting as a nucleophile, this -I effect heavily deactivates the α -amino group, dampening its ability to attack the next incoming activated amino acid[2].

Q2: I am observing a persistent -20 Da mass deletion in my LC-MS analysis during synthesis. What is causing this, and how do I prevent it? A: A precise mass loss of 20 Da corresponds to the elimination of hydrogen fluoride (HF). Because the fluorine is located on the β -carbon, exposing the peptide-resin to strong, unhindered bases (like DIEA or Piperidine) for prolonged periods can trigger a base-catalyzed E2 β -elimination. This side reaction converts your target residue into a dehydro-valine derivative. Solution: To suppress β -fluoride elimination, avoid strong bases during activation. Switch to COMU as your coupling reagent alongside a weaker, sterically hindered base like TMP (2,4,6-trimethylpyridine) or Oxyma[3].

Q3: Standard reagents (HBTU/PyBOP) are failing. What are the optimal coupling reagents for this specific building block? A: Standard benzotriazole-based reagents are sluggish and ineffective for highly fluorinated and sterically hindered amino acids[2]. You must utilize highly reactive uronium-type reagents or specialized additives:

  • COMU / Oxyma: The gold standard for this application. It accommodates steric bulk, operates efficiently with weaker bases, and is proven to suppress β -fluoride elimination while maintaining high reactivity[3].

  • HATU / HOAt: Highly efficient for overcoming steric bulk during subsequent chain extensions, though it carries a higher risk of epimerization and guanidinylation if the reaction is pushed too long[2].

Q4: How do I overcome the activation energy barrier when adding the next amino acid to this deactivated fluorinated residue? A: Microwave-Assisted Peptide Synthesis (MAPS) is the most effective strategy. Applying microwave irradiation at 75°C for 10–15 minutes provides the necessary kinetic energy to drive the conventionally difficult coupling of bulky, electronically deactivated amino acids to completion[1][4].

Part 2: Quantitative Data & Reagent Selection

To facilitate rapid decision-making, the following table summarizes the expected outcomes of various coupling strategies when applied to β -fluorinated, sterically hindered amino acids.

Table 1: Comparison of Coupling Strategies for (R)-2-Amino-3-fluoro-3-methylbutanoic Acid

Coupling StrategyReagentsBaseTempTimeExpected Efficiency β -Elimination Risk
Standard SPPS HBTU / HOBtDIEA25°C2.0 h< 40%Moderate
Optimized RT COMU / OxymaTMP25°C3.0 h> 85%Low
MAPS (Microwave) HATU / HOAtDIEA75°C15 min> 95% High (if prolonged)

Part 3: Standardized Experimental Protocols

A successful synthesis requires treating the amino acid differently depending on its role in the coupling step. These protocols are designed as self-validating systems to ensure quality control at every stage.

Protocol A: Coupling the Fluorinated Amino Acid (Acting as Electrophile)

Use this protocol when adding (R)-2-Amino-3-fluoro-3-methylbutanoic acid TO the growing peptide chain. The goal is to maximize coupling while preventing HF elimination.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in NMP for 30 minutes. Drain completely.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid and 3.0 equivalents of COMU in minimal DMF (approx. 2 mL).

  • Base Addition (Critical Step): Add 6.0 equivalents of TMP (sym-collidine) to the mixture. A distinct color change indicates active ester formation. Stir for exactly 1 minute. Scientist's Note: TMP is strictly chosen over DIEA to prevent base-catalyzed E2 elimination of the β -fluorine.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours.

  • Validation: Wash the resin thoroughly (DMF 3x, DCM 3x). Perform a Kaiser test. If the beads show a slight blue hue (incomplete coupling), perform a secondary coupling using 2.0 eq Oxyma/DIC for 1 hour to avoid uronium capping of unreacted amines.

Protocol B: Extending the Peptide Chain (Fluorinated AA acting as Nucleophile)

Use this protocol when adding the NEXT amino acid onto the already-coupled fluorinated residue. The goal is to overcome severe electronic deactivation.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Reagent Prep: Dissolve 5.0 equivalents of the next Fmoc-amino acid and 5.0 equivalents of HATU in NMP.

  • Base Addition: Add 10.0 equivalents of DIEA to the solution.

  • Microwave Coupling: Transfer the mixture to the resin in a microwave-safe reaction vessel. Irradiate at 75°C for 15 minutes (using dynamic power, e.g., 15-20 W)[4].

  • Validation: Cleave a micro-aliquot of the resin (approx. 2 mg) using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the complete +AA mass shift before proceeding to the next cycle.

Part 4: Logical Troubleshooting Workflow

CouplingOptimization Start Target: (R)-2-Amino-3-fluoro- 3-methylbutanoic acid Role What is the coupling role? Start->Role Electrophile Acting as Electrophile (Adding TO the peptide) Role->Electrophile Nucleophile Acting as Nucleophile (Extending FROM the residue) Role->Nucleophile Issue1 Steric Hindrance (Quaternary β-carbon) Electrophile->Issue1 Issue3 Risk of HF Elimination Electrophile->Issue3 Nucleophile->Issue1 Issue2 Electronic Deactivation (-I effect of β-Fluorine) Nucleophile->Issue2 Solution1 Use COMU + TMP (Room Temp, 2-4h) Issue1->Solution1 Solution2 Microwave-Assisted SPPS (75°C, 15 min) + HATU Issue2->Solution2 Issue3->Solution1

Workflow for troubleshooting sterically hindered fluorinated amino acid couplings.

Part 5: References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[Link]

  • ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.[Link]

  • PMC. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR.[Link]

  • Semantic Scholar. Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency.[Link]

Sources

Optimization

preventing racemization of (R)-2-Amino-3-fluoro-3-methylbutanoic acid during activation

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical fidelity issues when incorporating (R)-2-Amino-3-fluoro-3-methylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical fidelity issues when incorporating (R)-2-Amino-3-fluoro-3-methylbutanoic acid (a β -fluorinated D-valine derivative) into peptide sequences.

Mechanistic Overview: The Causality of Racemization

Incorporating (R)-2-Amino-3-fluoro-3-methylbutanoic acid presents a unique synthetic challenge. The highly electronegative fluorine atom at the β -position exerts a profound inductive electron-withdrawing effect (-I effect). This polarization significantly increases the acidity of the α -proton[1].

During standard carboxyl activation (e.g., using uronium salts like HATU), the presence of tertiary amine bases (such as DIPEA) leads to rapid α -proton abstraction. By avoiding strong activating agents and bases, the risk of α -carbon racemization can be minimized[2]. When exposed to basic conditions, racemization is triggered via two primary pathways:

  • Direct Enolization: The base directly abstracts the acidic α -proton, forming a planar enolate that loses its stereochemical memory.

  • 5(4H)-Oxazolone Formation: The activated ester undergoes intramolecular cyclization. The resulting oxazolone intermediate is highly susceptible to base-catalyzed deprotonation and subsequent epimerization[3].

Racemization_Pathways A Activated (R)-2-Amino-3-fluoro- 3-methylbutanoic acid B1 Direct Enolization Pathway A->B1 Strong Base (e.g., DIPEA) B2 5(4H)-Oxazolone Pathway A->B2 Slow Coupling Kinetics C1 Planar Enolate Intermediate B1->C1 α-Proton Abstraction C2 Oxazolone Intermediate B2->C2 Intramolecular Cyclization D Racemized Peptide (R/S Epimers) C1->D Non-stereoselective Amine Attack C2->C1 Base-Catalyzed Deprotonation

Mechanistic pathways of base-catalyzed racemization during fluorinated amino acid activation.

Troubleshooting Guide: Diagnosing & Resolving Epimerization

Q: My LC-MS shows two distinct peaks with identical masses after coupling (R)-2-Amino-3-fluoro-3-methylbutanoic acid. What is happening? A: You are observing diastereomers. The fluorinated amino acid has racemized during the activation step, resulting in a mixture of (R) and (S) epimers incorporated into your peptide chain[1].

Q: I am using standard HATU/DIPEA coupling conditions. Why is the racemization so severe compared to canonical amino acids? A: Canonical amino acids have relatively non-acidic α -protons. The β -fluorine in your substrate drastically lowers the pKa of the α -proton. DIPEA is too strong a base for this substrate and rapidly catalyzes direct enolization[2].

Q: How can I suppress oxazolone formation? A: Ensure the α -amine is protected with a urethane-type protecting group (like Fmoc or Boc). Furthermore, minimize pre-activation time; prolonged exposure of the activated carboxylic acid to basic conditions exponentially increases the opportunity for epimerization[3].

Q: What is the most effective coupling strategy to prevent this? A: Transition to a "base-free" or "neutral" coupling methodology. The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended. OxymaPure forms a highly reactive ester without the need for tertiary amines, ensuring the coupling rate ( kcouple​ ) securely outpaces the racemization rate ( krac​ )[2].

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causal relationship between coupling reagents, basicity, and the resulting epimerization of β -fluorinated amino acids during solid-phase peptide synthesis.

Coupling ReagentAdditiveBase (Equivalents)Solvent SystemTemp (°C)Epimerization (%)
HATUNoneDIPEA (2.0)DMF25> 30.0%
HATUHOAtTMP (2.0)DMF25~ 12.5%
DICHOBtNoneDMF25~ 5.0%
DIC OxymaPure None DMF / DCM (1:1) 0 < 1.0%

Optimized Experimental Protocol: Zero-Racemization Coupling

To ensure a self-validating system, this protocol incorporates strict kinetic controls and an In-Process Quality Control (IPQC) step to verify stereochemical integrity before proceeding to the next synthesis cycle.

Materials Required:

  • Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid (1.5 eq)

  • DIC (1.5 eq)

  • OxymaPure (1.5 eq)

  • Solvent: Anhydrous DMF and DCM (1:1 ratio)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain completely.

  • Reagent Solubilization: Dissolve Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid (1.5 eq) and OxymaPure (1.5 eq) in a minimal volume of DMF/DCM (1:1).

    • Causality Note: Limiting equivalents to 1.5 minimizes the concentration of uncoupled activated species, reducing the statistical probability of racemization over time.

  • Thermal Control: Chill the amino acid/OxymaPure solution to 0°C in an ice bath for 5 minutes. Higher temperatures directly increase the rate of epimerization[3].

  • Base-Free Activation: Add DIC (1.5 eq) to the chilled solution. Stir for exactly 60 seconds.

    • Causality Note: A short pre-activation time prevents the accumulation of the oxazolone intermediate[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature and agitate for an additional 2 hours.

  • Self-Validating IPQC (Micro-cleavage): Before proceeding to Fmoc deprotection, withdraw 5 mg of the coupled resin. Wash with DCM and dry. Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via Chiral LC-MS.

    • Validation Criteria: A single peak corresponding to the target mass indicates successful stereoretention. The presence of a secondary peak with identical mass indicates the protocol parameters (e.g., thermal control) were breached.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU to reduce racemization? A: No. PyBOP, like HATU, requires the addition of a tertiary amine base (like DIPEA or NMM) to generate the carboxylate nucleophile necessary for activation. The presence of this base will still induce rapid direct enolization of the fluorinated substrate.

Q: Why use a 1:1 mixture of DMF and DCM instead of pure DMF? A: Pure DMF is highly polar and slightly basic, which can marginally promote enolization. Adding DCM disrupts the hydrogen-bonding network of DMF, creating a less basic microenvironment. Additionally, DCM enhances the swelling of the growing peptide chain, preventing aggregation and accelerating the coupling reaction.

Q: If I absolutely must use a base for solubility reasons, which should I choose? A: If a base is strictly required, use 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is sterically hindered and a weaker base than DIPEA, significantly reducing its ability to abstract the sterically shielded α -proton of the fluorinated valine derivative.

References

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Available at: [Link]

  • Asymmetric α -Fluoroalkyl- α -Amino Acids: Recent Advances in Their Synthesis and Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-Amino-3-fluoro-3-methylbutanoic Acid HCl Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride (commonly known as D-3-fluorovaline HCl). Synthesizing beta-fluoro amino acids is notoriously di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride (commonly known as D-3-fluorovaline HCl).

Synthesizing beta-fluoro amino acids is notoriously difficult. The introduction of a fluorine atom at a tertiary carbon center frequently leads to competing elimination reactions, and the highly electronegative nature of fluorine complicates the stereochemical stability of the adjacent alpha-carbon. This guide provides field-proven, mechanistically grounded solutions for drug development professionals and synthetic chemists.

I. Visual Workflow: Competing Pathways in Deoxyfluorination

The most common synthetic route utilizes nucleophilic deoxyfluorination of a protected (R)-3-hydroxyvaline precursor. The diagram below illustrates the critical juncture where the synthesis most frequently fails.

Fig 1: Reaction pathways and competing elimination mechanisms in 3-fluorovaline synthesis.

II. Diagnostic Matrix: Quantitative Validation

Before adjusting your protocol, use this self-validating matrix to diagnose your specific failure point. Analyze your crude intermediate or final salt against these benchmarks.

Analytical ParameterTarget / Expected RangeAnomalous ReadingMechanistic Diagnosis
19 F NMR (CD 3​ OD) ~ -173.0 to -174.0 ppm (m)No signal / Signal at > -100 ppmComplete failure of fluorination; reagent degradation.
13 C NMR (CD 3​ OD) ~ 26.3 ppm (d, J = 21.4 Hz)Singlet at ~ 20-25 ppmLoss of C-F coupling; indicates elimination to alkene.
1 H NMR (CD 3​ OD) ~ 1.4 - 1.6 ppm (d, J 21 Hz)Singlet at ~ 1.7 - 1.8 ppmFormation of dehydrovaline (gem-dimethyl alkene protons).
Optical Rotation Specific to (R)-enantiomerNear zeroRacemization at the alpha-carbon during deprotection.
Yield (Overall) > 60%< 20%Thermal degradation of fluorinating agent or poor crystallization.
III. Troubleshooting FAQs

Q1: During the deoxyfluorination of protected 3-hydroxyvaline, I am isolating massive amounts of dehydrovaline (the elimination byproduct) instead of the fluorinated product. Why is this happening, and how do I fix it? A: This is a classic causality of steric hindrance and carbocation stability. Reagents like DAST convert the hydroxyl group into a highly reactive leaving group (-OSF 2​ NR 2​ ). Because the adjacent beta-carbon is tertiary, it is sterically shielded against direct S N​ 2 attack by the fluoride ion. Instead, the reaction proceeds via an S N​ 1/E1 pathway. The resulting tertiary carbocation is highly stabilized by the gem-dimethyl groups, making proton abstraction (elimination) kinetically favorable over fluoride trapping 1.

  • The Fix: Abandon standard DAST. Switch to Deoxo-Fluor or XtalFluor-E . XtalFluor-E, when used with a non-nucleophilic promoter like DBU or Et 3​ N·3HF, limits the concentration of free HF and significantly suppresses elimination pathways. Furthermore, Deoxo-Fluor offers superior thermal stability, allowing you to maintain strict temperature control (-78 °C to 0 °C max) without the reagent decomposing into explosive byproducts 1.

Q2: My fluorination step is successful, but I lose enantiomeric purity during the final deprotection to the hydrochloride salt. What causes this racemization? A: The beta-fluoro group is highly electronegative. Through inductive electron withdrawal, it significantly increases the acidity of the chiral alpha-proton (H α ). If your deprotection conditions are even mildly basic, or if you use excessively harsh thermal conditions, the alpha-center becomes highly prone to enolization, resulting in racemization 2.

  • The Fix: You must use strictly acidic, non-enolizing conditions for deprotection. A proven, self-validating method is heating the N-protected derivative (e.g., N-Acetamido or N-Boc) in 4M aqueous HCl at 80 °C for 24 hours 3. Avoid any basic hydrolysis steps (like LiOH/NaOH) once the fluorine atom is installed.

Q3: I am attempting the alternative photocatalytic C-H fluorination route (using TBADT and NFSI) on protected valine, but my conversion stalls at 25-30%. A: Photocatalytic hydrogen atom transfer (HAT) using a decatungstate catalyst (TBADT) and NFSI is an elegant way to functionalize unactivated C-H bonds 4. However, in standard batch reactors, the Beer-Lambert law dictates that UV/Vis light penetration drops exponentially just millimeters from the glass. The catalyst in the center of the flask remains inactive, while the catalyst at the edge degrades from over-irradiation.

  • The Fix: Transition this specific step to continuous flow chemistry . Pumping the reaction mixture through FEP (fluorinated ethylene propylene) tubing wrapped around a light source ensures a narrow path length, providing uniform photon flux to the entire reaction volume and drastically improving conversion rates 5.

Q4: After deprotection, the final (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride won't crystallize; it just forms a sticky, hygroscopic syrup. A: Fluorinated amino acid salts are exceptionally hygroscopic and highly soluble in aqueous and polar organic media. Even trace amounts of residual water or excess HCl will prevent the crystal lattice from forming.

  • The Fix: Evaporate the aqueous HCl under high vacuum to absolute dryness. Suspend the resulting sticky solid in a minimal volume of dry acetonitrile (MeCN) or methanol. Induce crystallization by slowly adding an anti-solvent like Methyl tert-butyl ether (MTBE) or hexanes while scratching the flask 3.

IV. Step-by-Step Validated Protocol: Deoxyfluorination & Deprotection

This protocol is designed as a self-validating system to ensure the successful synthesis of the target compound while minimizing elimination and racemization.

Phase 1: Nucleophilic Fluorination

  • Preparation: Thoroughly dry 1.0 eq of protected (R)-3-hydroxyvaline ester under high vacuum. Flush the reaction vessel with Argon.

  • Solvent & Cooling: Dissolve the starting material in anhydrous Dichloromethane (DCM). Cool the mixture to strictly -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add 1.5 eq of Deoxo-Fluor (or XtalFluor-E with 2.0 eq Et 3​ N·3HF) dropwise over 30 minutes. Causality note: Slow addition prevents localized exothermic spikes that drive the E1 elimination pathway.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 4 hours.

  • Quench & Validation: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

    • Validation Checkpoint: Take a crude 19 F NMR. Proceed only if a distinct multiplet is observed near -173.98 ppm 3.

Phase 2: Acidic Deprotection & Isolation

  • Hydrolysis: Suspend the purified protected 3-fluorovaline intermediate in 4M aqueous HCl (approx. 20 mL per 800 mg of intermediate).

  • Heating: Heat the mixture to 80 °C for 24 hours. Causality note: The strictly acidic environment prevents the alpha-proton enolization that causes racemization [[3]]().

  • Evaporation: Filter the solution to remove any insoluble organic byproducts. Evaporate the filtrate under reduced pressure to absolute dryness.

  • Crystallization: Suspend the remaining solid in dry Acetonitrile (MeCN). Add MTBE/hexane dropwise until the solution becomes cloudy. Cool to 4 °C to yield the pure (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride as a white solid [[3]]().

V. References
  • Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR. Royal Society of Chemistry (RSC).

  • Development and Application of 19F NMR of Proteins. Scholaris.

  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. CORE (Tetrahedron).

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. National Institutes of Health (NIH / PMC).

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Max Planck Society (MPG.PuRe).

Sources

Optimization

resolving DMF solubility issues with (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

Introduction: Understanding the Challenge Welcome to the technical support guide for (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound, specifically in N,N-Dimethylformamide (DMF).

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a non-natural amino acid derivative of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and modulate biological activity.[1][][3][4] However, its nature as a hydrochloride salt—a crystalline, ionic solid—often leads to poor solubility in aprotic polar solvents like DMF, despite DMF's reputation as a "universal" organic solvent.[5][6] This guide provides a structured, causality-driven approach to systematically resolve these solubility issues, ensuring the integrity of your compound and the success of your experiments.

Core Principles: Why is This Compound Poorly Soluble in DMF?

Before troubleshooting, it's crucial to understand the underlying chemistry. The primary obstacle is the high lattice energy of the hydrochloride salt. In its crystalline form, the positively charged ammonium group and the negatively charged chloride ion are tightly bound in a stable crystal lattice. For dissolution to occur, the solvent molecules must provide enough energy to overcome this lattice energy and effectively solvate the individual ions.

  • DMF's Limitation: DMF is a polar aprotic solvent. It has a strong dipole moment, allowing it to solvate cations (the ammonium group) effectively. However, it is less effective at solvating small anions like chloride (Cl⁻) compared to protic solvents (like water or methanol), which can form strong hydrogen bonds.

  • The Result: The energy released from the solvation of the ions by DMF may be insufficient to overcome the crystal lattice energy, resulting in poor solubility.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that a researcher might ask when facing solubility problems. We will proceed from the simplest, least disruptive methods to more advanced interventions.

Q1: My compound won't dissolve in pure DMF at room temperature. What is the first and safest step?

Answer: The first step is to introduce additional energy into the system through non-destructive physical methods: sonication and/or gentle heating.

  • Mechanism of Action (Sonication): Sonication applies high-frequency sound waves, which induce cavitation—the rapid formation and collapse of microscopic bubbles.[7][8] This process generates localized high-energy shockwaves that break apart the intermolecular interactions within the crystal lattice, effectively speeding up the dissolution process without adding thermal energy that could cause degradation.[9][10][11]

  • Mechanism of Action (Heating): Gently warming the mixture increases the kinetic energy of both the solvent and solute molecules. This increased energy helps DMF molecules penetrate the crystal lattice more effectively and provides the energy required to overcome the lattice forces.

Protocol 1: Assisted Dissolution in DMF

  • Add the (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride to the desired volume of anhydrous DMF in a suitable vessel.

  • Place the vessel in an ultrasonic bath and sonicate for 15-30 minute intervals.[11] Check for dissolution after each interval.

  • If sonication alone is insufficient, warm the mixture gently. Start at 30-40°C and slowly increase the temperature.

  • Critical Control Point: Do not exceed 50-60°C without first establishing the thermal stability of your compound. Monitor the solution for any color change, which could indicate degradation. It is known that fluorination can enhance thermal stability, but this should be confirmed experimentally.[1][]

Q2: I tried sonication and gentle heat, but solubility is still poor, or I suspect degradation. What is the next logical step?

Answer: The next step is to modify the solvent system by introducing a co-solvent. The goal is to add a small amount of a solvent that is excellent at solvating ions, particularly the chloride anion.

  • Mechanism of Action (Co-solvents): A polar protic co-solvent, such as methanol or even a minimal amount of water, can dramatically improve solubility. These solvents can form strong hydrogen bonds with the chloride ion and effectively solvate both the cation and anion, breaking down the crystal lattice. Even at low percentages (1-10%), a co-solvent can create a more favorable solvation environment.[12]

Data Table 1: Recommended Co-solvents for DMF

Co-SolventStarting % (v/v)Mechanism & Considerations
Methanol (MeOH) 5 - 10%Polar protic. Excellent for solvating both ions. Can participate in some reactions (e.g., transesterification) if reactive groups are present.
Water (H₂O) 1 - 5%Highly polar protic. Very effective but may be incompatible with water-sensitive reagents (e.g., acyl chlorides, strong bases).
Dimethyl Sulfoxide (DMSO) 10 - 20%Polar aprotic.[13] Stronger solvent than DMF for many salts. Use with caution as it is difficult to remove and can complicate reaction workups.
Q3: My downstream application is water-sensitive. How can I proceed without adding protic co-solvents?

Answer: This is a common and critical constraint. If water and other protic solvents are not permissible, the most robust solution is to convert the hydrochloride salt to its free base form before dissolution.

  • Mechanism of Action (Free Base Conversion): The free base of an amino acid is a zwitterion at its isoelectric point but behaves as a simple amine in organic solvents. By removing the hydrochloride, you eliminate the ionic crystal lattice, which is the primary barrier to solubility in DMF. The resulting free amino acid is a neutral, more "organic-like" molecule that will be significantly more soluble in DMF.

Protocol 2: Free Base Conversion (Aqueous Workup) This protocol is a standard, reliable method but requires an aqueous workup.

  • Dissolve the hydrochloride salt in a minimal amount of water.

  • Cool the solution in an ice bath (0-5°C).

  • Slowly add a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a 10% potassium carbonate (K₂CO₃) solution, while stirring until the pH of the solution is approximately 8-9.[14][15] Do not use strong bases like NaOH unless you are confident about the stability of your compound.

  • Extract the aqueous layer multiple times (e.g., 3x) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The free base will move into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free amino acid.

  • Self-Validation Step: Confirm the identity and purity of the resulting free base using techniques like NMR or LC-MS before proceeding.

Q4: How can I be certain that my dissolution method is not causing the compound to degrade?

Answer: This is a critical aspect of experimental integrity. You must analytically validate your dissolution process.

  • Mechanism of Action (Analytical Verification): Comparing an analytical signature of the compound before and after the dissolution attempt is the only way to confirm its stability. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are ideal for this.[16][17] A simple Thin-Layer Chromatography (TLC) can also be a quick and effective check.[18]

Protocol 3: Stability Verification via HPLC/LC-MS

  • Prepare a stock solution of your starting material in a solvent where it is known to be soluble and stable (e.g., water or methanol).

  • Run an HPLC or LC-MS analysis on this "Time Zero" sample to obtain a reference chromatogram and mass spectrum. Note the retention time and mass of the parent compound.

  • Perform your chosen dissolution procedure (e.g., heating in DMF).

  • Take an aliquot of the resulting solution and run an identical HPLC/LC-MS analysis.

  • Analysis: Compare the two chromatograms. The appearance of new peaks or a significant decrease in the area of the parent peak in the second run indicates degradation.[16][17]

Visual Workflow & Diagrams

To aid in decision-making, the following diagrams illustrate the troubleshooting logic and the underlying chemical principles.

G cluster_0 start Start: Compound is insoluble in DMF at RT step1 Apply Physical Methods: 1. Sonication 2. Gentle Heating (<50°C) start->step1 q1 Is it soluble? step1->q1 step2 Add Co-solvent (e.g., 5% MeOH) q1->step2 No end_s Success: Proceed with Experiment q1->end_s Yes q2 Is it soluble? step2->q2 step3 Advanced Solution: Convert to Free Base q2->step3 No q2->end_s Yes step3->end_s end_f Failure: Re-evaluate solvent system. Consider alternative like DMSO.

Caption: Troubleshooting workflow for solubility issues.

Caption: Solvation mechanism comparison.

References

  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]

  • Wikipedia. (n.d.). Sonication. [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Patsnap Eureka. (2026, March 11). Effective Use of Sonication in Pharma Ingredient Solubilization. [Link]

  • ResearchGate. (2013, October 21). How can I know from the structure of the compound if there will be degradation while studying the solubility of it?. [Link]

  • Sciencemadness.org. (2014, April 14). Converting amino acid salts to freebase amino acids?. [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. [Link]

  • Berman, H. M., et al. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]

  • Refubium. (2012, March 21). Fluorinated amino acids. [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Wiley Online Library. (n.d.). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • PubMed. (2009, September 23). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Pharmaceutical Technology. (2026, March 12). Understanding Dissolution Testing. [Link]

  • ResearchGate. (2014, November 28). How can I dissolve free amino acids?. [Link]

  • Mass Analytica. (n.d.). Compound Degradation. [Link]

  • LCGC International. (n.d.). Developing and Validating Dissolution Procedures. [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (2012, April 29). how can i dissolved amino acid. [Link]

  • ACS Publications. (2018, May 24). Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. [Link]

  • Wordpress. (2026, March 11). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • ChemBK. (2025, August 19). 2-Amino-3-methylbutanoic acid. [Link]

Sources

Troubleshooting

minimizing steric hindrance side reactions with (R)-2-Amino-3-fluoro-3-methylbutanoic acid

Welcome to the technical support center for (R)-2-Amino-3-fluoro-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2-Amino-3-fluoro-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique, sterically hindered fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (R)-2-Amino-3-fluoro-3-methylbutanoic acid and how do they impact its reactivity?

(R)-2-Amino-3-fluoro-3-methylbutanoic acid is a non-canonical amino acid characterized by two significant structural motifs that dictate its chemical behavior:

  • α,α-Disubstitution Analogy: The presence of a methyl group and a fluorine atom on the β-carbon creates significant steric bulk around the α-carbon and the carboxyl group. This hindrance is analogous to that seen in α,α-disubstituted amino acids, which are known to be challenging to couple.[1]

  • Electronegativity of Fluorine: Fluorine is the most electronegative element.[2] Its presence can influence the electronic properties of the molecule, potentially affecting the acidity of the α-proton and the conformational preferences of the amino acid side chain.[3][4]

These features combine to make this amino acid a valuable tool for creating peptides with constrained conformations and potentially enhanced metabolic stability, but they also necessitate special considerations during peptide synthesis to overcome steric hindrance and prevent side reactions.

Q2: What are the primary challenges I should anticipate when using this amino acid in solid-phase peptide synthesis (SPPS)?

The primary challenges are:

  • Slow or Incomplete Coupling Reactions: The steric bulk around the carboxylic acid can significantly slow down the rate of amide bond formation, leading to incomplete reactions and truncated peptide sequences.[1]

  • Epimerization (Racemization): While the β-substituents are not directly on the chiral α-carbon, the harsh conditions sometimes required to drive the coupling to completion (e.g., elevated temperatures or extended reaction times) can increase the risk of epimerization.[5]

  • Aggregation: The incorporation of sterically hindered amino acids can sometimes promote the aggregation of the growing peptide chain on the solid support, further impeding coupling efficiency.[1][5]

Q3: What are the recommended protecting groups for the α-amino group of (R)-2-Amino-3-fluoro-3-methylbutanoic acid?

For solid-phase peptide synthesis (SPPS), the most common and recommended α-amino protecting groups are:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This is the standard for most SPPS applications. It is base-labile, typically removed with piperidine in DMF, and offers orthogonality with acid-labile side-chain protecting groups.[6]

  • Boc (tert-Butyloxycarbonyl): Used in Boc-SPPS, this group is removed with a moderately strong acid like trifluoroacetic acid (TFA).

The choice between Fmoc and Boc will depend on your overall synthetic strategy and the other amino acids in your sequence.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Failed Coupling

This is the most common issue when working with sterically hindered amino acids. If you observe a positive Kaiser test after a coupling step, it indicates the presence of unreacted free amines and an incomplete reaction.

Root Cause Analysis and Solutions

The root cause is almost always the high steric hindrance impeding the approach of the nucleophilic amine to the activated carboxyl group.

Standard carbodiimide reagents like DIC, while cost-effective, are often insufficient for such demanding couplings.[1] It is crucial to use a more powerful in-situ activating reagent.

Coupling Reagent ClassExamplesMechanism of ActionEfficacy for Hindered Couplings
Aminium/Uronium Salts HATU, HBTU, HCTUForm highly reactive OAt or OBt active esters.[1]Highly Recommended . HATU is often the most effective.[1]
Phosphonium Salts PyBOP, PyAOPAlso form highly reactive esters and are very effective.[1]Highly Recommended .
Carbodiimides DIC, DCCRequire an additive like OxymaPure or HOBt.Generally insufficient for this level of steric hindrance.

Workflow: Selecting the Right Coupling Strategy

G start Start: Coupling (R)-2-Amino-3-fluoro-3-methylbutanoic acid reagent_choice Select Coupling Reagent start->reagent_choice standard_reagents Standard Reagents (e.g., DIC/Oxyma) reagent_choice->standard_reagents Initial Attempt potent_reagents Potent Reagents (HATU, HCTU, PyBOP) reagent_choice->potent_reagents Recommended coupling_protocol Perform Single Coupling (e.g., 1-2 hours) standard_reagents->coupling_protocol potent_reagents->coupling_protocol kaiser_test Kaiser Test Positive? coupling_protocol->kaiser_test double_coupling Perform Double Coupling kaiser_test->double_coupling Yes success Coupling Successful (Kaiser Test Negative) kaiser_test->success No kaiser_test2 Still Positive? double_coupling->kaiser_test2 Re-test extend_time Increase Reaction Time (e.g., overnight) increase_temp Increase Temperature (with caution) extend_time->increase_temp acyl_fluoride Consider Acyl Fluoride Formation (for extreme cases) increase_temp->acyl_fluoride kaiser_test2->extend_time Yes kaiser_test2->success No

Caption: Decision workflow for troubleshooting failed couplings.

If a single coupling is insufficient, a second coupling with a fresh batch of activated amino acid is a highly effective strategy.

  • Increase Reaction Time: Sterically hindered couplings are slower. Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[1]

  • Increase Temperature: Gentle heating (e.g., to 40-50°C) can help overcome the activation energy. However, this should be done cautiously as it can increase the risk of epimerization.[1] Microwave-assisted peptide synthesis is particularly effective for driving difficult couplings to completion quickly.[1]

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt peptide aggregation, which can further hinder the reaction.[1]

Issue 2: Potential for Epimerization

Epimerization, the conversion of the (R)-isomer to the (S)-isomer at the α-carbon, is a risk in peptide synthesis, especially under harsh conditions. This can occur via two main mechanisms: direct enolization or, more commonly, through the formation of an oxazolone intermediate.[5]

Root Cause Analysis and Solutions

The primary drivers of epimerization are prolonged exposure to base and the nature of the activated carboxyl group.

  • Use a Sterically Hindered Base: Instead of diisopropylethylamine (DIPEA), use a more sterically hindered and weaker base like 2,4,6-collidine or N-methylmorpholine (NMM). These bases are less likely to abstract the α-proton.[5]

  • Minimize Base Equivalents: Use the minimum amount of base necessary for the reaction to proceed.

Do not allow the activated amino acid to sit in solution for an extended period before adding it to the resin. The longer the activated species exists, the greater the opportunity for oxazolone formation and subsequent epimerization.[5] Ideally, the activated amino acid solution should be added to the resin immediately after preparation.

Modern coupling reagents are often formulated with or used in conjunction with additives that minimize epimerization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): The inclusion of HOAt, as found in HATU, is known to suppress racemization.[5]

  • OxymaPure: This additive is an excellent alternative to HOBt and has been shown to be effective at suppressing epimerization.[7]

Reaction Pathway: Epimerization via Oxazolone Formation

G cluster_0 Epimerization Pathway cluster_1 Desired Pathway activated_acid Activated (R)-Amino Acid oxazolone Oxazolone Intermediate activated_acid->oxazolone Cyclization direct_coupling Direct Aminolysis activated_acid->direct_coupling Fast Coupling racemic_oxazolone Racemic Oxazolone oxazolone->racemic_oxazolone Base-catalyzed Proton Abstraction racemic_peptide (R/S)-Peptide Mixture racemic_oxazolone->racemic_peptide Aminolysis desired_peptide (R)-Peptide direct_coupling->desired_peptide

Caption: Competing pathways of desired coupling vs. epimerization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of (R)-2-Amino-3-fluoro-3-methylbutanoic acid using HATU

This protocol is recommended for routine incorporation of the title amino acid.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

  • Activation and Coupling: Add a sterically hindered base such as 2,4,6-collidine or NMM (8 equivalents) to the activation mixture. Mix briefly (do not pre-activate for more than 1 minute).

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be followed if the Kaiser test is positive after the first coupling.

  • Repeat Activation: Prepare a fresh activation mixture as described in Protocol 1, steps 2 and 3.

  • Second Coupling: Add the new activated amino acid solution to the same resin from the first coupling.

  • Reaction: Allow the second coupling reaction to proceed for another 2-4 hours at room temperature.

  • Final Wash and Confirmation: Wash the resin as described in Protocol 1, step 6, and perform a final Kaiser test.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. ACS Publications. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Chemical Communications (RSC Publishing). [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Diastereoselective Addition of Metal α-Fluoroenolates of Carboxylate Esters to N-tert-Butylsulfinyl Imines: Synthesis of α-Fluoro-β-amino Acids. ACS Publications. [Link]

  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education and Research. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. ResearchGate. [Link]

  • Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Drug Design: (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride vs. Non-fluorinated Valine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of rational...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of rational drug design. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive comparison of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a fluorinated analog of valine, and its non-fluorinated counterpart, L-valine. By examining their distinct properties and the implications for drug design, this document serves as a technical resource for scientists seeking to leverage fluorination to optimize drug candidates.

Introduction: The Power of a Single Atom

The substitution of a hydrogen atom with fluorine, the most electronegative element, can induce profound changes in a molecule's behavior.[1] In the context of amino acids, this modification can enhance metabolic stability, alter lipophilicity and pKa, and influence binding affinity to biological targets.[2] Valine, an essential branched-chain amino acid, is a common constituent of bioactive peptides and small molecule drugs.[3] Its fluorinated analog, (R)-2-Amino-3-fluoro-3-methylbutanoic acid, presents an intriguing alternative for medicinal chemists aiming to fine-tune the properties of valine-containing therapeutics.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom into the valine side chain has significant consequences for its fundamental chemical properties. These alterations can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyL-Valine(R)-2-Amino-3-fluoro-3-methylbutanoic acidRationale for Difference
Molecular Weight 117.15 g/mol [4]153.59 g/mol (for hydrochloride salt)Addition of a fluorine atom and HCl.
Lipophilicity (logP) -2.26 (predicted)Higher than L-Valine (predicted)The C-F bond is more lipophilic than the C-H bond, which can enhance membrane permeability.[5][6]
pKa (α-amino group) ~9.6Lower than L-Valine (predicted)The strong electron-withdrawing effect of fluorine lowers the basicity of the nearby amino group.[7]
pKa (α-carboxyl group) ~2.3Slightly lower than L-Valine (predicted)The inductive effect of fluorine can also slightly increase the acidity of the carboxyl group.[8]

The Impact of Fluorination on Drug Performance

The seemingly subtle changes in physicochemical properties translate into significant differences in how these amino acids behave in a biological system.

Enhanced Metabolic Stability

A primary driver for incorporating fluorinated amino acids into drug candidates is to improve their metabolic stability.[1][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[9]

Experimental Workflows

The following diagrams illustrate the key experimental workflows for comparing the properties of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride and L-valine.

cluster_0 Metabolic Stability Assay Start Start Incubate with Liver Microsomes Incubate with Liver Microsomes Start->Incubate with Liver Microsomes Add Compound Quench Reaction Quench Reaction Incubate with Liver Microsomes->Quench Reaction Time Points LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Determine Half-life Determine Half-life LC-MS/MS Analysis->Determine Half-life End End Determine Half-life->End

Caption: Workflow for determining metabolic stability.

cluster_1 PAMPA Assay Start_PAMPA Start Prepare Donor Plate Prepare Donor Plate Start_PAMPA->Prepare Donor Plate Add Compound Incubate Incubate Prepare Donor Plate->Incubate Prepare Acceptor Plate Prepare Acceptor Plate Prepare Acceptor Plate->Incubate Measure Concentration Measure Concentration Incubate->Measure Concentration Donor & Acceptor Calculate Permeability Calculate Permeability Measure Concentration->Calculate Permeability End_PAMPA End Calculate Permeability->End_PAMPA

Caption: Workflow for assessing cell permeability via PAMPA.

cluster_2 SPR Assay Start_SPR Start Immobilize Target Protein Immobilize Target Protein Start_SPR->Immobilize Target Protein Inject Analyte Inject Compound Immobilize Target Protein->Inject Analyte Measure Response Measure Response Inject Analyte->Measure Response Determine Kinetics Calculate kon, koff, KD Measure Response->Determine Kinetics End_SPR End Determine Kinetics->End_SPR

Caption: Workflow for determining binding affinity via SPR.

Detailed Experimental Protocols

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of the test compounds.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride and L-valine in a suitable solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a suspension of human liver microsomes (HLM) in the incubation buffer.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C.

    • Add the working solution of the test compound to the HLM suspension and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the appropriate equations.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the test compounds across an artificial membrane.

Methodology:

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.

  • Plate Preparation:

    • Add buffer to the wells of a 96-well acceptor plate.

    • Add the test compound solution (in buffer) to the wells of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Concentration Measurement:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation:

    • Calculate the permeability coefficient (Pe) using the measured concentrations and the known surface area of the membrane and incubation time.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (KD) of the test compounds to a target protein.

Methodology:

  • Chip Preparation:

    • Activate the surface of a sensor chip.

    • Immobilize the target protein onto the activated sensor chip surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in a running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analyte to the immobilized protein.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

Synthesis of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

A potential synthetic route to (R)-2-Amino-3-fluoro-3-methylbutanoic acid starts from the corresponding enantiomerically pure α-methyl-serine.[10] The synthesis involves the formation of a cyclic sulfamidate precursor, followed by nucleophilic fluorination and subsequent deprotection.[10]

Conclusion

The strategic incorporation of fluorine into the valine scaffold offers a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds. The resulting (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is predicted to exhibit increased metabolic stability and altered physicochemical properties compared to its non-fluorinated counterpart, L-valine. These modifications can lead to improved pharmacokinetic profiles and potentially enhanced therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these two building blocks, enabling researchers to make data-driven decisions in the optimization of their drug candidates. As the demand for more robust and effective therapeutics continues to grow, the judicious use of fluorinated amino acids will undoubtedly play an increasingly vital role in the future of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Peko, T. C., et al. (2014). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. ACS Chemical Neuroscience, 5(6), 475-485. Available from: [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. Available from: [Link]

  • Wang, J., et al. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 125(23), 6244-6256. Available from: [Link]

  • Koksch, B. (2012). Fluorinated amino acids. *Refubium - Freie Universität Berlin. Available from: [Link]

  • Lin, D. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society, 143(4), 1645-1663. Available from: [Link]

  • Poongavanam, V., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(1), 283-293. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Verhoest, P. R., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(3), e202112441. Available from: [Link]

  • Mortensen, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1019-1024. Available from: [Link]

  • Grygorenko, O. O., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. Chemistry – A European Journal, 27(5), 1836-1844. Available from: [Link]

  • Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4505. Available from: [Link]

  • Hermann, T., & Schibli, R. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 24(17), 3108. Available from: [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 15(22), 3844-3863. Available from: [Link]

  • Vukelić, S. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. Available from: [Link]

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Biological Chemistry, 10(3), 67-85. Available from: [Link]

  • Cheméo. (2024). Valine. Available from: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2021). Safety and efficacy of l‐valine produced using Corynebacterium glutamicum CGMCC 11675 for all animal species. EFSA Journal, 19(1), e06363. Available from: [Link]

  • Banister, S. D., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(9), 1111-1124. Available from: [Link]

  • Liu, H., et al. (2018). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 15(11), 5124-5134. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). D-Valine. PubChem. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). l-valine. Available from: [Link]

  • NIST. (n.d.). Valine. NIST Chemistry WebBook. Available from: [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2014). Structure of L-Val (2-amino-3-methylbutanoic acid). ResearchGate. Available from: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Safety and efficacy of a feed additive consisting of l‐valine produced using Corynebacterium glutamicum KCCM 80365 for all animal species (CJ Europe GmbH). EFSA Journal, 18(10), e06275. Available from: [Link]

  • Endo, Y., et al. (2023). Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. Cancer & Metabolism, 11(1), 22. Available from: [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922.e6. Available from: [Link]

  • Regmi, P. R., et al. (2019). Bioavailability of valine in spray-dried L-valine biomass is not different from that in crystalline L-valine when fed to weanling pigs. Journal of Animal Science, 97(8), 3460-3467. Available from: [Link]

  • AHB Global. (2023, December 19). Key Intermediate in Biological Metabolism: L-Valine. Available from: [Link]

  • Mattei, J., et al. (2022). Branched-Chain and Aromatic Amino Acids, Type 2 Diabetes, and Cardiometabolic Risk Factors among Puerto Rican Adults. Nutrients, 14(15), 3192. Available from: [Link]

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Comparative

chiral HPLC validation of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride purity

Title: Chiral HPLC Validation of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride: A Comparative Guide to CSP Selection Executive Summary (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride (a fluorinated an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral HPLC Validation of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride: A Comparative Guide to CSP Selection

Executive Summary (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride (a fluorinated analogue of valine) is a critical chiral building block in the synthesis of advanced peptidomimetics and targeted therapeutics[1]. Ensuring its enantiomeric purity is paramount, yet its highly polar, zwitterionic nature and lack of a strong UV chromophore present significant analytical challenges. This guide objectively compares leading Chiral Stationary Phases (CSPs) for underivatized amino acids and provides a self-validating, ICH Q2(R2)-compliant protocol for high-sensitivity chiral analysis[2].

Analyte Profiling & Mechanistic Challenges

The target molecule features a primary amine, a carboxylic acid, and a sterically demanding 3-fluoro-3-methyl group. The introduction of the highly electronegative fluorine atom at the β -position exerts a strong inductive electron-withdrawing effect. This fundamentally alters the molecule's physicochemical profile compared to standard valine:

  • pKa Shift: The acidity of the carboxylic acid is increased, and the basicity of the primary amine is decreased.

  • Solvation & Polarity: The molecule is highly polar and formulated as a hydrochloride salt, making it virtually unretained on standard reversed-phase (C18) columns.

  • Detection: Lacking an aromatic ring or conjugated system, it exhibits only weak end-absorption in UV ( λ<210 nm), necessitating either low-wavelength UV detection (which is prone to matrix interference) or Universal/MS detection (ELSD, CAD, or LC-MS/MS)[3].

Because derivatization (e.g., with Marfey's reagent) adds workflow complexity and risks racemization, direct chiral separation of the underivatized amino acid is the gold standard[4].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline enantiomeric resolution ( Rs​≥1.5 ) of the (R)- and (S)-enantiomers, the CSP must provide stereoselective interactions tailored to zwitterions. We compare three primary technologies:

Table 1: Performance Comparison of CSPs for Underivatized Fluorinated Amino Acids

CSP TechnologyCommercial ExampleChiral Recognition MechanismMobile Phase CompatibilityDetection SuitabilityVerdict for 3-Fluoro-Valine
Zwitterionic CHIRALPAK® ZWIX(+)Double ion-pairing via cinchona alkaloid & sulfonic acidPolar Organic (MeOH/ACN) + Volatile BuffersLC-MS/MS, ELSD, CADOptimal. High MS compatibility; excellent for trace impurity profiling[5].
Crown Ether CROWNPAK® CR-I(+)Host-guest inclusion of −NH3+​ into chiral cavityHighly Acidic Aqueous (pH 1-2, e.g., HClO4​ )UV (200-210 nm)Alternative. Excellent resolution, but strong acids preclude LC-MS use[6].
Ligand Exchange Astec® CLC-DCu(II) complexation with analyte and bonded chiral ligandAqueous with Cu(II) saltsUV (254 nm - Copper complex)Suboptimal. Poor MS compatibility; potential for column bleed[4].

Causality in Selection: While Crown Ether columns provide robust separation for primary amines by encapsulating the protonated amine, the requirement for perchloric or trifluoroacetic acid at pH 1.5 severely limits detection sensitivity due to MS ion suppression and high UV background[6]. Conversely, Zwitterionic CSPs (like ZWIX) utilize a synergistic double ion-pairing mechanism. The basic quinuclidine nitrogen binds the analyte's carboxylate, while the sulfonic acid binds the analyte's ammonium group[5]. This allows the use of volatile buffers (ammonium formate/formic acid) in polar organic solvents, enabling highly sensitive LC-MS/MS or ELSD detection—a critical requirement for quantifying the (S)-enantiomer impurity at ≤0.1% levels[3].

Experimental Protocol: LC-MS/MS Workflow on Zwitterionic CSP

The following self-validating methodology utilizes a ZWIX(+) column. The protocol is designed to maintain the analyte in a zwitterionic state while providing sufficient solvation for the ion pairs.

Materials & Reagents:

  • Column: CHIRALPAK® ZWIX(+), 3.0 mm i.d. × 150 mm, 3 µm particle size[5].

  • Mobile Phase: 50 mM Ammonium Formate and 50 mM Formic Acid in Methanol / Acetonitrile / Water (49:49:2, v/v/v)[7].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C (Temperature control is critical; higher temperatures decrease retention but may compromise stereoselective hydrogen bonding).

  • Injection Volume: 2 µL.

  • Detection: ESI-MS/MS in Positive Ion Mode (MRM transitions optimized for m/z 136.1→ fragments) or ELSD (Evaporator: 40 °C, Nebulizer: 40 °C).

Step-by-Step Execution:

  • System Equilibration: Flush the LC system with MS-grade water, followed by the mobile phase. Equilibrate the ZWIX(+) column with at least 20 column volumes until the baseline and system pressure are completely stable. Causality: The complex double ion-pairing mechanism requires a fully equilibrated stationary phase solvation layer to ensure reproducible retention times[3].

  • Sample Preparation: Dissolve the (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride sample in Methanol/Water (80:20, v/v) to a nominal concentration of 1.0 mg/mL. Causality: High methanol content prevents on-column precipitation and matches the eluent strength, minimizing injection solvent effects[3].

  • System Suitability Test (SST): Inject a racemic standard (0.05 mg/mL). Verify that the (S)-enantiomer and (R)-enantiomer are baseline resolved ( Rs​≥1.5 ). On ZWIX(+), the (L)- or (S)-enantiomer typically elutes first[5].

  • Trace Analysis: Inject the test sample. Quantify the (S)-enantiomer impurity using the external standard method or area normalization (if response factors are proven identical).

ICH Q2(R2) Analytical Validation Framework

To ensure the method is fit for its intended purpose (release testing of the chiral API building block), it must be validated according to the FDA/ICH Q2(R2) guidelines finalized in March 2024[2][8].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for Chiral Purity

Validation ParameterMethodology (ICH Q2(R2) Compliant)Acceptance Criteria
Specificity Inject blank, (R)-enantiomer, (S)-enantiomer, and forced degradation samples.No interfering peaks at the retention times of the enantiomers. Rs​≥1.5 [2].
Sensitivity (LOD/LOQ) Signal-to-noise (S/N) ratio determination using serial dilutions of the (S)-enantiomer.LOD: S/N 3:1. LOQ: S/N 10:1 (Target LOQ ≤0.05% of nominal API concentration)[2].
Linearity Prepare 5 concentration levels of the (S)-enantiomer from LOQ to 150% of the specification limit.Correlation coefficient ( R2 ) ≥0.995 . Y-intercept near zero[2].
Accuracy (Recovery) Spike the (R)-API with known amounts of (S)-enantiomer at LOQ, 50%, 100%, and 150% of spec limit.Mean recovery between 90.0% and 110.0% across all levels[2].
Precision (Repeatability) 6 replicate injections of the sample spiked with the (S)-enantiomer at the specification limit.Relative Standard Deviation (RSD) ≤5.0% for the impurity peak area[2].
Robustness Deliberate variations in Flow Rate ( ±10% ), Temp ( ±5∘ C), and Buffer Conc. ( ±5 mM). Rs​ remains ≥1.5 ; no significant shift in relative retention times[2].

Decision & Validation Workflow

G Start Analyte: (R)-2-Amino-3-fluoro-3-methylbutanoic acid Decision Primary Detection Requirement? Start->Decision UV UV Detection (<210 nm) Decision->UV Simple API Matrix MS LC-MS / ELSD (High Sensitivity) Decision->MS Trace Impurity Profiling Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) UV->Crown Zwix Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) MS->Zwix Mech1 Mechanism: Host-Guest Mobile Phase: Acidic Aqueous (pH < 2) Crown->Mech1 Mech2 Mechanism: Double Ion-Pairing Mobile Phase: Polar Organic + Volatile Buffer Zwix->Mech2 Val ICH Q2(R2) Method Validation (Specificity, LOQ, Linearity, Robustness) Mech1->Val Mech2->Val

Decision matrix for chiral stationary phase selection and validation workflow.

Conclusion

For the chiral validation of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, traditional reversed-phase and UV-dependent methods fall short. By leveraging the double ion-pairing mechanism of Zwitterionic CSPs, analytical scientists can achieve baseline enantioseparation utilizing MS-compatible mobile phases. When rigorously validated against the ICH Q2(R2) framework, this protocol provides a highly trustworthy, self-validating system for ensuring the stereochemical integrity of this critical fluorinated building block.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid Hydrochloride

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating highly similar fluorinated unnatural amino acids during LC-MS/MS method development. (R)-2-Amino-3-fluoro-3-methylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating highly similar fluorinated unnatural amino acids during LC-MS/MS method development. (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride—commonly referred to as 3-fluoro-D-valine HCl—presents a unique analytical profile. The introduction of a strongly electronegative fluorine atom at the tertiary beta-carbon fundamentally alters the molecule's collision-induced dissociation (CID) pathways compared to its natural, non-fluorinated counterpart, valine.

This guide objectively compares the MS/MS performance and fragmentation causality of 3-fluoro-valine against standard aliphatic amino acids, providing a self-validating protocol for robust quantification in drug development and pharmacokinetic workflows.

Molecular Architecture & Causality of Fragmentation

To understand the fragmentation of (R)-2-Amino-3-fluoro-3-methylbutanoic acid, we must first establish the baseline behavior of standard alpha-amino acids. In positive electrospray ionization (+ESI), a standard amino acid's protonated molecular ion [M+H]+ undergoes a predictable sequence: the loss of water (-18 Da) and carbon monoxide (-28 Da)—or a combined loss of formic acid (-46 Da)—to generate a highly stable immonium ion[1]. For natural L-valine (exact mass 117.08 Da), the precursor at m/z 118.1 yields a dominant immonium product ion at m/z 72.1.

When we substitute a hydrogen atom with fluorine at the beta-carbon to form 3-fluoro-valine (free base exact mass 135.07 Da), the precursor ion shifts to m/z 136.1. However, the fluorine atom introduces a highly competitive, alternative fragmentation pathway: the neutral loss of hydrogen fluoride (HF, -20 Da)[2].

The Mechanistic Causality: The high electronegativity of the fluorine atom draws electron density away from the adjacent carbon framework, significantly weakening the vicinal C-H bonds. Under CID conditions, this stereoelectronic effect makes the elimination of HF energetically favorable, often outcompeting or occurring in tandem with the standard alpha-cleavage that forms the immonium ion[3].

(Note: Mass spectrometry in an achiral environment cannot distinguish between (R) and (S) enantiomers. The fragmentation patterns described here apply equally to both stereoisomers unless chiral chromatography is employed prior to ionization).

Comparative MS/MS Performance Data

To objectively compare fragmentation efficiency and select the best transitions for Multiple Reaction Monitoring (MRM), we must evaluate the primary product ions. The table below summarizes the quantitative shifts and mechanistic rationale when comparing natural valine to its fluorinated analog.

Table 1: MRM Transition Comparison (Positive ESI)

AnalytePrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Neutral LossMechanistic Rationale
L-Valine 118.172.1-46 Da ( H2​O+CO )Standard alpha-cleavage yielding an aliphatic immonium ion.
3-Fluoro-valine 136.170.1-66 Da ( H2​O+CO+HF )Tandem alpha-cleavage and rapid HF elimination. This is the optimal quantitation ion[4].
3-Fluoro-valine 136.190.1-46 Da ( H2​O+CO )Fluorinated immonium ion. Lower abundance due to the instability of the C-F bond under CID.
3-Fluoro-valine 136.1116.1-20 Da ( HF )Direct defluorination of the precursor ion prior to carboxyl cleavage.
Mechanistic Pathway Visualization

The logical relationship between these precursor and product ions is mapped below. The tandem loss of 46 Da and 20 Da dictates the final abundance of the m/z 70.1 quantitation ion.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 136.1 Int1 Fluorinated Immonium Ion [M+H - H2O - CO]+ m/z 90.1 M->Int1 - H2O, - CO (-46 Da) Int2 Defluorinated Ion [M+H - HF]+ m/z 116.1 M->Int2 - HF (-20 Da) Prod Quantitation Ion [M+H - H2O - CO - HF]+ m/z 70.1 Int1->Prod - HF (-20 Da) Int2->Prod - H2O, - CO (-46 Da)

Figure 1: CID MS/MS fragmentation pathway of protonated 3-fluoro-valine.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . By monitoring a specific qualifier-to-quantifier ion ratio, the system automatically verifies that the detected peak is genuinely a fluorinated species (via the diagnostic -20 Da HF loss) rather than an isobaric matrix interference.

Step 1: Sample Preparation
  • Reconstitute the (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride salt in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a stock concentration of 1 mg/mL.

  • Causality: The addition of 0.1% Formic acid forces the pH below the pKa of the amino group (~9.6) and the carboxyl group (~2.3), ensuring complete protonation of the basic amine. This maximizes the [M+H]+ ion yield and stabilizes the spray in positive ESI.

Step 2: Chromatographic Separation (HILIC)
  • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, ramp down to 40% B over 5 minutes.

  • Causality: Highly polar, small aliphatic amino acids like 3-fluoro-valine exhibit notoriously poor retention on standard reversed-phase C18 columns. Using Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (aqueous layer partitioning and electrostatic interactions), shifting the analyte away from the solvent void volume. This prevents severe ion suppression from early-eluting salts.

Step 3: MS/MS Optimization & Self-Validation (Triple Quadrupole)
  • Source Settings: +ESI mode, Capillary Voltage at 3.0 kV, Desolvation Temperature at 350°C.

  • Transition 1 (Quantifier): Set Q1 to m/z 136.1 and Q3 to m/z 70.1. Apply a Collision Energy (CE) of 20–25 eV. This higher energy ensures complete fragmentation down to the fully defluorinated, decarboxylated core[4].

  • Transition 2 (Qualifier): Set Q1 to m/z 136.1 and Q3 to m/z 116.1. Apply a lower CE of 10–15 eV to capture the intermediate defluorinated ion before further breakdown.

  • The Self-Validating Check: Calculate the ion ratio of the Qualifier (m/z 116.1) to the Quantifier (m/z 70.1). A consistent ratio (typically within ±20% variance) across all calibration standards and unknown samples confirms peak purity. If an isobaric non-fluorinated compound co-elutes, it will not undergo the diagnostic -20 Da loss, drastically skewing the ratio and flagging the data point as invalid.

References
  • Title: Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study Source: ResearchGate URL: [Link]

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Detection of equine atypical myopathy-associated hypoglycin A in plant material: Optimisation and validation of a novel LC-MS method Source: Semantic Scholar URL: [Link]

Sources

Comparative

Modulating Peptide Binding Affinity and Reactivity via (R)-2-Amino-3-fluoro-3-methylbutanoic Acid: A Comparative Guide

The incorporation of non-canonical fluorinated amino acids into peptide sequences is a powerful strategy in modern drug development and structural biology. Specifically, (R)-2-Amino-3-fluoro-3-methylbutanoic acid —common...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-canonical fluorinated amino acids into peptide sequences is a powerful strategy in modern drug development and structural biology. Specifically, (R)-2-Amino-3-fluoro-3-methylbutanoic acid —commonly known as D- β -fluorovaline —provides unique steric, electronic, and mechanistic properties when substituted for standard D-valine.

This guide provides an in-depth technical comparison of peptides containing D- β -fluorovaline against their natural counterparts. By examining binding affinities, enzymatic reactivity, and structural dynamics, we provide a field-proven framework for researchers looking to leverage targeted fluorination in peptide engineering.

Mechanistic Overview: The "Polar Hydrophobicity" and Lewis Acid Reactivity

The substitution of a hydrogen atom with fluorine on the β -carbon of valine fundamentally alters the peptide's physicochemical profile. The causality behind the altered binding affinity and reactivity stems from two primary mechanisms:

  • Polar Hydrophobicity: Fluorine is highly electronegative yet poorly polarizable. In peptide-protein interfaces, such as T-cell receptor (TCR) interactions, targeted fluorination can enhance binding affinity without significantly perturbing the peptide's macroscopic structure. The fluorine atom introduces a local dipole that can engage in multipolar interactions with the receptor backbone, a phenomenon often termed "polar hydrophobicity" [1].

  • Enzymatic Trapping and Lewis Acid Reactivity: In the context of metalloenzymes, D- β -fluorovaline acts as a profound mechanistic probe. For example, Isopenicillin N Synthase (IPNS) naturally binds the tripeptide L- δ -( α -aminoadipoyl)-L-cysteinyl-D-valine (ACV) to catalyze an oxidative bicyclization. However, when D-valine is replaced by D- β -fluorovaline (forming AC β FV), the highly electronegative fluorine draws electron density away from the β -carbon. Instead of standard C-H activation, the active site Fe(II) acts as a Lewis acid, catalyzing the elimination of hydrogen fluoride (HF) to yield an unsaturated isodehydrovaline peptide [2].

IPNS_Mechanism Substrate_ACV Natural Substrate: ACV (D-Valine) Enzyme IPNS + Fe(II) Active Site Substrate_ACV->Enzyme Binds Substrate_ACbFV Fluorinated Analogue: ACβFV (D-β-Fluorovaline) Substrate_ACbFV->Enzyme Binds Path_ACV Oxidative Bicyclization (Normal Turnover) Enzyme->Path_ACV O2 dependent Path_ACbFV Lewis Acid Catalysis (Fe-mediated) Enzyme->Path_ACbFV Anaerobic/Aerobic Product_IPN Isopenicillin N (β-lactam + thiazolidine) Path_ACV->Product_IPN Product_HF HF Elimination + Isodehydrovaline Peptide Path_ACbFV->Product_HF

Caption: Divergent catalytic pathways of IPNS when binding natural ACV versus the fluorinated ACβFV analogue.

Comparative Binding Affinity & Reactivity Data

To objectively evaluate the performance of (R)-2-Amino-3-fluoro-3-methylbutanoic acid, we must compare it against both the wild-type amino acid and heavily fluorinated variants (e.g., hexafluorovaline). The table below summarizes the binding and kinetic behaviors of these variants when interacting with the IPNS active site.

Peptide AnalogueValine SubstitutionBinding Affinity ( Kd​ / Km​ proxy)Enzymatic Reactivity / TurnoverStructural Consequence
ACV (Natural) D-ValineHigh ( Km​≈0.13 mM)Complete turnover to Isopenicillin N.Standard β -lactam and thiazolidine ring formation.
AC β FV D- β -Fluorovaline Very High (Strong active-site retention)HF Elimination ; no bicyclization.Formation of an unsaturated tripeptide (isodehydrovaline).
AC-Hexafluoro-V L-HexafluorovalineModerateNon-reactive inhibitor.Adopts a unique L,L,L-conformation; resists oxidation.

Data synthesized from crystallographic and NMR binding assays of IPNS substrate analogues [2].

Experimental Protocols: Synthesizing and Evaluating Binding

To ensure scientific integrity, the evaluation of fluorinated peptide binding must rely on a self-validating system. The following protocol pairs X-ray crystallography (spatial validation) with 19 F NMR spectroscopy (solution-state kinetic validation).

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Procedure: Synthesize the AC β FV tripeptide using standard Fmoc-based SPPS. Couple Fmoc-(R)-2-Amino-3-fluoro-3-methylbutanoic acid to the growing peptide chain using HATU/DIPEA to prevent racemization.

  • Causality: Chemical synthesis is required because biological translation machinery often rejects heavily modified or D-amino acids. SPPS ensures precise, site-specific incorporation of the fluorinated moiety.

Step 2: Anaerobic Incubation and Crystallization
  • Procedure: Purify apo-IPNS and reconstitute with Fe(II) under strictly anaerobic conditions (inside a glovebox). Incubate with a 5-fold molar excess of the AC β FV peptide.

  • Causality: IPNS is an O 2​ -dependent oxidase. By maintaining anaerobic conditions, the enzyme-substrate complex is "trapped" prior to oxidative turnover, allowing researchers to capture the exact binding pose and affinity interactions via X-ray diffraction.

Step 3: 19 F NMR Binding Assay
  • Procedure: Transfer the anaerobic peptide-protein complex to an NMR tube. Monitor the 19 F chemical shifts at 376 MHz. Introduce O 2​ to initiate the reaction and monitor the emergence of a sharp peak corresponding to the released fluoride ion (F ).

  • Causality: Fluorine ( 19 F) has a spin of 1/2, 100% natural abundance, and no background signal in biological buffers. This makes it an exquisite probe. The shift in the 19 F signal validates the binding event in solution, while the appearance of the free F peak self-validates the Lewis acid-mediated HF elimination mechanism observed in the crystal structure.

Workflow Step1 Peptide Synthesis (Incorporate D-β-Fluorovaline) Step3 Anaerobic Incubation (IPNS + Fe(II) + Peptide) Step1->Step3 Step2 Protein Purification (Apo-IPNS preparation) Step2->Step3 Step4 19F NMR Spectroscopy (Monitor HF release) Step3->Step4 Step5 X-Ray Crystallography (Determine Binding Pose) Step3->Step5

Caption: Self-validating experimental workflow for assessing binding affinity and reactivity of fluorinated peptides.

Conclusion and Application Insights

Replacing standard valine with (R)-2-Amino-3-fluoro-3-methylbutanoic acid does not merely increase the hydrophobicity of a peptide; it fundamentally alters its electronic landscape. As demonstrated by the IPNS case study, the inductive effect of the β -fluorine can completely hijack an enzyme's native catalytic pathway, shifting it from an oxidase to a Lewis acid-mediated eliminase [2].

For drug development professionals, this highlights a critical dual-use for fluorinated valine derivatives:

  • As highly sensitive 19 F NMR probes to calculate precise Kd​ values in solution without bulky fluorescent tags.

  • As mechanism-based inhibitors or modulators that bind with high affinity but resist standard enzymatic degradation, thereby increasing the biological half-life of the peptide therapeutic.

References

  • Title: Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Active-site-mediated elimination of hydrogen fluoride from a fluorinated substrate analogue by isopenicillin N synthase Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Validation

A Comparative Analysis of the Proteolytic Stability of (R)-2-Amino-3-fluoro-3-methylbutanoic Acid and Standard Amino Acids in Peptide Scaffolds

Introduction In the realm of peptide-based therapeutics, enhancing metabolic stability without compromising biological activity is a paramount objective. A primary route of degradation for peptide drugs is proteolysis, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of peptide-based therapeutics, enhancing metabolic stability without compromising biological activity is a paramount objective. A primary route of degradation for peptide drugs is proteolysis, the enzymatic breakdown of peptide bonds by proteases. Consequently, the incorporation of non-proteinogenic amino acids into peptide sequences has emerged as a key strategy to confer resistance to this enzymatic degradation. This guide provides a comprehensive evaluation of the proteolytic stability of peptides containing (R)-2-Amino-3-fluoro-3-methylbutanoic acid, a novel α,α-disubstituted and fluorinated amino acid, in comparison to peptides composed of standard amino acids.

The rationale for investigating (R)-2-Amino-3-fluoro-3-methylbutanoic acid stems from two key structural modifications known to enhance proteolytic resistance: α,α-disubstitution and fluorination. α,α-Disubstituted amino acids are known to be potent inducers of helicity and can protect against proteolytic degradation.[1] Fluorination, owing to the unique properties of the fluorine atom, can increase the thermal and chemical stability of molecules.[] This guide will delve into the experimental validation of these principles, providing researchers, scientists, and drug development professionals with actionable insights into the design of more robust peptide therapeutics.

Experimental Design: A Rationale-Driven Approach

To rigorously assess the proteolytic stability of (R)-2-Amino-3-fluoro-3-methylbutanoic acid, a systematic experimental design was employed. The core of this evaluation lies in comparing the rate of enzymatic degradation of a model peptide containing this non-standard amino acid against identical peptides where this position is occupied by a standard amino acid.

Selection of Model Peptides:

A hexapeptide scaffold was chosen for this study to be sufficiently long to be a substrate for common proteases but short enough for straightforward synthesis and analysis. The general sequence of the model peptides is Ac-Ala-Ala-X-Ala-Ala-NH2, where 'X' represents the variable amino acid residue.

  • Test Peptide: Ac-Ala-Ala-((R)-2-Amino-3-fluoro-3-methylbutanoic acid)-Ala-Ala-NH2

  • Control Peptide 1 (Alanine): Ac-Ala-Ala-Ala-Ala-Ala-NH2

  • Control Peptide 2 (Leucine): Ac-Ala-Ala-Leu-Ala-Ala-NH2

Alanine was selected as a small, non-bulky control, while Leucine was chosen to represent a standard hydrophobic amino acid, providing a more stringent comparison given the hydrophobic nature of the fluorinated amino acid.

Choice of Proteases:

Two of the most well-characterized and physiologically relevant serine proteases, Trypsin and α-Chymotrypsin, were selected for this study.

  • Trypsin: This enzyme exhibits high specificity, cleaving peptide bonds at the carboxyl side of lysine and arginine residues.[3][4][] While our model peptides do not contain these primary cleavage sites, utilizing a less specific protease in a comparative assay can reveal subtle differences in susceptibility to degradation.

  • α-Chymotrypsin: This protease preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[6][7][8][9] This makes it a more relevant enzyme for assessing the stability of the peptide bond involving the hydrophobic (R)-2-Amino-3-fluoro-3-methylbutanoic acid.

Analytical Method:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen as the primary analytical technique. This method allows for the separation and quantification of the intact peptide from its degradation products over time, providing a direct measure of proteolytic stability. The use of fluorescence detection can further enhance sensitivity.[10]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating proteolytic stability.

Proteolytic_Stability_Workflow cluster_prep Peptide Preparation cluster_assay Proteolysis Assay cluster_analysis Data Analysis P1 Peptide Synthesis & Purification P2 Stock Solution Preparation P1->P2 A1 Incubation with Protease P2->A1 A2 Time-Point Sampling A1->A2 D1 RP-HPLC Analysis A2->D1 D2 Quantification of Intact Peptide D1->D2 D3 Half-Life Determination D2->D3

Sources

Comparative

A Comparative Guide to Validating the Stereochemical Purity of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride using NMR Spectroscopy

Introduction: The Criticality of Stereochemical Purity in Fluorinated Amino Acids In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Purity in Fluorinated Amino Acids

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For chiral molecules, where two non-superimposable mirror-image forms (enantiomers) exist, this distinction is critical as they often exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a non-proteinogenic amino acid featuring both a quaternary stereocenter and a fluorine atom. Such fluorinated amino acids are of increasing interest in medicinal chemistry due to the unique properties fluorine imparts, such as altered metabolic stability and binding affinity.

The accurate determination of enantiomeric excess (% ee), a measure of the stereochemical purity, is a non-negotiable step in the quality control and regulatory approval of chiral drug substances. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and versatile platform for this analysis. This guide provides an in-depth comparison of NMR-based methods for validating the stereochemical purity of our target molecule, grounded in experimental principles and practical insights.

The Analytical Challenge: Making Enantiomers Distinguishable

Enantiomers possess identical physical properties (e.g., boiling point, solubility) and, under achiral conditions, are spectroscopically indistinguishable by NMR. The fundamental principle behind using NMR for chiral analysis is to create a diastereomeric environment.[1][2] This is achieved by introducing a single-enantiomer chiral auxiliary that interacts with the enantiomeric analyte. This interaction can be either covalent, forming two distinct diastereomeric molecules, or non-covalent, forming transient diastereomeric complexes. In either case, the resulting diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and quantification.[3]

For (R)-2-Amino-3-fluoro-3-methylbutanoic acid, the primary handle for this analysis is its amino group, which can readily react or interact with a variety of chiral auxiliaries. Furthermore, the presence of the ¹⁹F nucleus provides an additional, highly sensitive NMR probe for analysis.[4][5][6]

A Comparative Overview of NMR-Based Strategies

Two primary strategies dominate the NMR analysis of enantiomeric purity: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[1][4][7][8]

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Principle Covalent bond formation to create stable diastereomers.[4]Non-covalent interaction (e.g., H-bonding, π-π stacking) to form transient diastereomeric complexes.[7][9]
Example Mosher's Acid Chloride (MTPA-Cl)[10][11][12], 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent).(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), cyclodextrins.[4]
Advantages - Often produces large, easily resolved chemical shift differences (Δδ).- Stable products allow for analysis under a wide range of conditions.- Well-established and extensively documented methodology.[10][13]- Non-destructive; the sample can be recovered.- Simple sample preparation (often just mixing).[7][8]- No risk of kinetic resolution during derivatization.
Disadvantages - Sample is consumed/chemically altered.- Derivatization reaction must go to 100% completion to avoid erroneous results.- Potential for kinetic resolution (one enantiomer reacting faster than the other).- Requires removal of excess reagent or byproducts.- Chemical shift differences are often smaller and more sensitive to concentration, temperature, and solvent.- Interactions can be weak, requiring higher concentrations of the CSA.[9]
Best For Robust, definitive quantification where sample consumption is not a concern. Ideal for primary amines and alcohols.[13][14]Rapid screening, analysis of sensitive molecules, or when sample preservation is critical.

Experimental Deep Dive: Validation Using a Chiral Derivatizing Agent (CDA)

For a definitive and robust quantification of the enantiomeric excess of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, the use of a chiral derivatizing agent is the superior choice due to the large and reliable separation of signals. We will detail the use of (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as (R)-Mosher's acid chloride.

Causality Behind the Method

(R)-Mosher's acid chloride reacts with the primary amine of our amino acid to form stable diastereomeric amides. The resulting (R,R) and (R,S) diastereomers will exhibit different chemical shifts for nuclei near the newly formed chiral amide center. The anisotropic effect of the phenyl ring in the Mosher's reagent creates a distinct magnetic environment for the protons and fluorine atom in each diastereomer, leading to separate signals in the ¹H and ¹⁹F NMR spectra.[12] Analyzing the racemic amino acid first is a critical self-validating step to confirm that signal separation is achieved and to identify the peaks corresponding to each diastereomer.[3]

Experimental Workflow: ee Determination via CDA

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis A Weigh (R)-2-Amino-3-fluoro-3- methylbutanoic acid HCl B Dissolve in Pyridine-d5 (acts as solvent and base) A->B C Add (R)-Mosher's Acid Chloride (CDA) dropwise B->C D Allow reaction to proceed to completion (e.g., 1 hr, RT) C->D E Transfer to NMR tube D->E F Acquire ¹H NMR Spectrum E->F G Acquire ¹⁹F NMR Spectrum E->G H Identify diagnostic signals for (R,R) and (R,S) diastereomers F->H G->H I Integrate corresponding peaks (Area_R, Area_S) H->I J Calculate % ee I->J K K J->K Final Report

Caption: Workflow for enantiomeric excess determination using a Chiral Derivatizing Agent (CDA).

Detailed Experimental Protocol
  • Preparation of the Racemic Standard:

    • Accurately weigh approximately 10 mg of racemic 2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride into a vial.

    • Add 0.6 mL of deuterated pyridine (Pyridine-d5). The pyridine acts as both the solvent and the base to neutralize the HCl salt and the HCl generated during the reaction.

    • Add 1.1 equivalents of (R)-Mosher's acid chloride to the solution.

    • Vortex the mixture and allow it to react at room temperature for 1 hour to ensure complete derivatization.

    • Transfer the solution to an NMR tube.

  • Preparation of the (R)-Enantiomer Sample:

    • Follow the exact same procedure as above, using ~10 mg of the (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride sample.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum and a ¹⁹F NMR spectrum for both the racemic standard and the (R)-enantiomer sample. The ¹⁹F NMR is particularly advantageous due to its high sensitivity and large chemical shift dispersion, often resulting in baseline-separated signals with no background interference.[15][16]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • On the spectrum of the derivatized racemic standard, identify a pair of well-resolved signals corresponding to the two diastereomers. The signal from the -CF₃ group in the ¹⁹F spectrum is often an excellent choice.

    • Integrate the area of the signal corresponding to the desired (R,R) diastereomer (let's call it Area_R) and the area of the signal for the undesired (R,S) diastereomer (Area_S).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Interpreting the Data: A Hypothetical Case Study

Let's assume the ¹⁹F NMR spectrum of the derivatized racemic standard shows two distinct signals for the -CF₃ group at -71.5 ppm and -71.8 ppm, which we assign to the (R,S) and (R,R) diastereomers, respectively.

Hypothetical NMR Data for Derivatized Samples

SampleDiastereomerDiagnostic Peak (¹⁹F NMR)Integral ValueCalculated % ee
Racemic Standard (R,S)-71.5 ppm1.00~0%
(R,R)-71.8 ppm1.02
Test Sample (R,S)-71.5 ppm0.0198.0%
(R,R)-71.8 ppm0.99

In the test sample, the major peak at -71.8 ppm corresponds to the desired (R)-enantiomer, while the small peak at -71.5 ppm represents the undesired (S)-enantiomer impurity. The integration clearly shows a high degree of stereochemical purity.

Logical Diagram: From Enantiomers to Differentiated Signals

G cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_nmr NMR Spectrum Enantiomers (R)-Amino Acid (S)-Amino Acid Diastereomers (R,R)-Amide (R,S)-Amide Enantiomers->Diastereomers Reaction CDA (R)-Mosher's Acid Chloride CDA->Diastereomers NMR Signal 1 (δ₁) Signal 2 (δ₂) Diastereomers:r->NMR:r Distinct Magnetic Environment A Diastereomers:s->NMR:s Distinct Magnetic Environment B

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

This guide provides a detailed protocol for the proper disposal of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a compound often utilized in drug development and chemical research. Adherence to these procedu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper disposal of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, a compound often utilized in drug development and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established best practices for handling halogenated organic compounds and amino acid derivatives, grounded in authoritative regulatory frameworks.

Hazard Identification and Risk Assessment

(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a solid, water-soluble compound. Based on analogous structures, the primary hazards are likely to include:

  • Skin and Eye Irritation: The hydrochloride salt form can be corrosive or irritating upon contact. Similar compounds are known to cause skin and serious eye irritation[1][2].

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation[1][2][3].

  • Toxicity: While specific toxicity data is unavailable, it should be handled as a substance with unknown toxicological properties. Harmful if swallowed is a common hazard for related chemicals[2][3].

  • Environmental Hazard: As a fluorinated organic compound, its release into the environment should be avoided to prevent potential long-term impacts.

Therefore, it is imperative to treat this compound as a hazardous chemical waste.

Regulatory Framework: The RCRA and Laboratory Waste

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4][5]. Academic and research laboratories are typically classified as hazardous waste generators and must comply with these regulations, which govern waste from its point of generation to its final disposal[4][6]. Many academic institutions operate under Subpart K of the RCRA regulations, which provides an alternative set of requirements better suited for laboratory settings[7][8].

A critical aspect of RCRA is the proper identification and segregation of waste streams. Due to the presence of fluorine, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride must be disposed of as a halogenated organic waste [9][10].

Pre-Disposal and Waste Minimization

Effective waste management begins with minimizing the amount of waste generated.

  • Prudent Purchasing: Order only the quantity of the chemical required for your experiments.

  • Accurate Weighing: Use precise weighing techniques to avoid generating excess material.

  • Inventory Management: Maintain a chemical inventory to prevent the purchase of duplicates and to track expiration dates. Unused and expired chemicals are a common source of laboratory waste[4].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containerization

Proper segregation is the most critical step in the disposal process.

  • Designate a Waste Stream: This compound must be disposed of in the halogenated organic solid waste stream. Do not mix it with non-halogenated waste, as this increases disposal costs and complexity[9].

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top lid. Plastic containers are often preferred[11].

    • The container must be compatible with the chemical. The original product container is an excellent choice for waste accumulation[12].

    • Ensure the container is in good condition, free from cracks or external contamination[12].

  • Collect the Waste:

    • Carefully transfer the solid waste into the designated container.

    • If dealing with contaminated items (e.g., weighing paper, gloves, wipes), place these in the same container.

    • For solutions containing this compound, they should be collected in a designated halogenated organic liquid waste container.

Waste Container Labeling

Accurate labeling is a strict regulatory requirement[6].

  • As soon as the first particle of waste enters the container, it must be labeled[11][12].

  • Use your institution's official hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride".

    • The approximate quantity or concentration.

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

    • The name of the principal investigator or laboratory contact.

    • The date waste was first added to the container (accumulation start date).

Storage of Hazardous Waste

Waste containers must be stored safely in the laboratory pending pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel[7][11].

  • Container Management: Keep the waste container closed at all times, except when adding waste[9][11].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Do not store incompatible chemicals together. For example, keep this waste away from strong bases or oxidizing agents.

Arranging for Disposal

Laboratory personnel are not permitted to dispose of hazardous waste themselves.

  • Contact EHS: Once the container is full (or after a predetermined accumulation time, typically not exceeding one year in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[11][12].

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste collection. This is often done through an online system.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or if there is a risk of significant dust inhalation, evacuate the area.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE as described above.

  • Containment and Cleanup:

    • Cover the solid spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as halogenated organic solid waste[9].

  • Seek Medical Attention:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

    • Inhalation: Move to fresh air. If you feel unwell, seek medical advice[1].

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.

DisposalDecision cluster_waste_type Is the waste (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride or contaminated with it? cluster_segregation Segregation cluster_state Physical State Start Waste Generated IsHalogenated Does it contain Fluorine? Start->IsHalogenated HalogenatedStream Halogenated Organic Waste IsHalogenated->HalogenatedStream Yes NonHalogenatedStream Non-Halogenated Waste IsHalogenated->NonHalogenatedStream No IsSolid Is it solid or liquid? HalogenatedStream->IsSolid SolidContainer Solid Waste Container IsSolid->SolidContainer Solid LiquidContainer Liquid Waste Container IsSolid->LiquidContainer Liquid

Caption: Decision tree for proper waste segregation.

DisposalWorkflow Start 1. Generate Waste PPE 2. Don Appropriate PPE Start->PPE Segregate 3. Segregate into Halogenated Waste Container PPE->Segregate Label 4. Label Container Immediately with Hazardous Waste Tag Segregate->Label Store 5. Store in Satellite Accumulation Area (SAA) Label->Store Request 6. Request Pickup from EHS (when full or per schedule) Store->Request End 7. Compliant Disposal Request->End

Caption: Step-by-step disposal workflow.

Summary of Disposal Procedures

Parameter Requirement Rationale
Waste Stream Halogenated Organic Waste (Solid or Liquid)The compound contains fluorine, a halogen. Proper segregation is required by law and disposal facilities[9][10].
Container Leak-proof, compatible material with a secure lid.To prevent spills and exposure. The original container is ideal[12].
Labeling "Hazardous Waste" tag with full chemical name, hazards, and contact information.A strict EPA requirement for tracking and safety[6][11].
Storage In a designated Satellite Accumulation Area (SAA), away from incompatible materials.To ensure safety and regulatory compliance within the laboratory[11].
Final Disposal Via the institution's Environmental Health and Safety (EHS) department.Ensures disposal occurs at a licensed and approved waste disposal facility[1].

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (R)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride.

  • Mandom Corporation. (2012). Safety Data Sheet.

  • SynQuest Laboratories, Inc. Safety Data Sheet: Methyl 3-amino-2-fluorobenzoate.

  • TCI Chemicals. (2025). SAFETY DATA SHEET.

  • Carl ROTH. (2025). Safety data sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride.

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • Classifications of laboratory waste fluid (1).

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.

  • Handling Laboratory Waste.

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.

  • American Chemical Society. Regulation of Laboratory Waste.

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.

  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

  • Lab Manager. (2022). 7 Tips for Effective Chemical Waste Management.

  • Temple University. Halogenated Solvents in Laboratories.

  • NY.Gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities.

  • University of Otago. Laboratory chemical waste disposal guidelines.

  • University of York, Department of Biology. Disposal Standards.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

Sources

Handling

Mastering the Safe Handling of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride: A Guide for Laboratory Professionals

As a novel fluorinated amino acid derivative, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride presents unique handling and safety considerations critical for researchers in drug development and chemical synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel fluorinated amino acid derivative, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride presents unique handling and safety considerations critical for researchers in drug development and chemical synthesis. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. Our focus is on proactive risk mitigation through a comprehensive understanding of the compound's potential hazards and the implementation of robust safety protocols.

Hazard Identification and Risk Assessment
  • Skin Irritation and Corrosion: Similar to other amino acid hydrochlorides, this compound is likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is expected to cause serious irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2]

The presence of the fluorine atom and the hydrochloride salt necessitates a cautious approach, as fluorinated organic compounds can present unique toxicological profiles. Therefore, a thorough risk assessment should be conducted before any handling, in line with the principles of "Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies" (RAMP).[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact. The following table summarizes the recommended PPE for handling (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride.

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[5][6]Protects eyes from dust particles, splashes, and aerosols.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for any defects before use and disposed of after contamination.[5][7]Prevents direct skin contact and potential chemical burns or absorption.
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5][8][9]Protects skin from accidental spills and contamination.
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required. The type of respirator should be selected based on the specific risk assessment.[5][7][10]Prevents inhalation of airborne particles, which can cause respiratory irritation.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

  • Ventilation: All handling of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride should be performed in a well-ventilated area. For weighing, transferring, and any procedure that could generate dust, a certified chemical fume hood is mandatory.[5]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11]

The following diagram illustrates the recommended step-by-step procedure for handling the compound:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup Proceed to Handling prep_materials Gather Materials prep_setup->prep_materials Proceed to Handling weigh Weigh Compound prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer Proceed to Cleanup dissolve Dissolve/React transfer->dissolve Proceed to Cleanup decontaminate Decontaminate Glassware dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Doff PPE Correctly clean_area->remove_ppe

Caption: Step-by-step workflow for handling (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride.

Detailed Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the compound into the work area.

  • Handling:

    • Carefully weigh the required amount of the solid compound within the fume hood.

    • Use appropriate tools (e.g., spatula) to transfer the solid to the reaction vessel, minimizing the generation of dust.

    • If dissolving, add the solvent slowly to the solid to prevent splashing.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Dispose of all waste, including contaminated gloves and weighing paper, in a designated and clearly labeled hazardous waste container.

    • Thoroughly clean the work area within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.[12]

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and practiced emergency plan.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact the institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

  • Store (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated.

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Ensure the container is stored in a secondary containment tray.

As a halogenated organic compound, (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride must be disposed of as hazardous waste.[13]

  • Waste Classification: This compound falls under the category of halogenated organic waste.

  • Containerization:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[14][15]

    • Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[13]

    • The waste container should be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

This comprehensive guide provides the essential framework for the safe handling of (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride. By integrating these practices into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with this novel compound and foster a culture of safety and scientific excellence.

References

  • Mandom Corporation. (2012, October 31). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • (n.d.). Classifications of laboratory waste fluid (1). Retrieved from [Link]

  • Rutgers University. (n.d.). Fluorine. Retrieved from [Link]

  • Carl ROTH. (2025, May 28). Safety data sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]

  • (n.d.). Handling Laboratory Waste. Retrieved from [Link]

  • Assistant Secretary for Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Lab Manager. (2025, October 24). The OSHA Laboratory Standard. Retrieved from [Link]

  • MABI. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of York. (n.d.). Disposal Standards. Retrieved from [Link]

  • American Chemical Society. (2022, June 4). Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4 [Video]. YouTube. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

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